1-(3-Aminopropyl)-3-isopropylurea hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-aminopropyl)-3-propan-2-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O.ClH/c1-6(2)10-7(11)9-5-3-4-8;/h6H,3-5,8H2,1-2H3,(H2,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURIYGVQPUBLCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(3-Aminopropyl)-3-isopropylurea hydrochloride: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride (CAS Number: 1190006-09-7), a versatile chemical intermediate with significant potential in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and prospective applications, grounded in established scientific principles.
Introduction and Significance
This compound is a substituted urea derivative that has garnered interest as a valuable building block in organic synthesis. Its molecular architecture, featuring a primary amine, a urea linkage, and an isopropyl group, imparts a unique combination of properties. The primary amine serves as a key functional handle for further chemical modifications, while the urea moiety is a well-recognized pharmacophore in numerous biologically active compounds, known for its ability to form strong hydrogen bonds with biological targets.[1] The hydrochloride salt form generally enhances the compound's solubility in aqueous media, a desirable characteristic for many biological and pharmaceutical applications.
The presence of both hydrogen bond donors and acceptors in its structure suggests potential interactions with a variety of biological macromolecules, making it a promising scaffold for the design of enzyme inhibitors or receptor modulators.[1] Notably, urea-containing compounds have been explored for their therapeutic potential in a wide range of neurological disorders.[1] Furthermore, the aminopropyl chain provides a flexible linker, allowing for the strategic positioning of functional groups in the design of novel chemical entities.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 1190006-09-7 | Internal Data |
| Molecular Formula | C₇H₁₈ClN₃O | Internal Data |
| Molecular Weight | 195.69 g/mol | Internal Data |
| Physical Form | Solid | Internal Data |
| Storage Temperature | 2-8 °C | Internal Data |
Further characterization is required to determine properties such as melting point, solubility in various organic solvents, pKa, and logP.
Figure 1: Chemical structure of this compound.
Synthesis and Purification
Proposed Synthetic Pathway
A logical synthetic approach would involve a two-step process starting from commercially available N-Boc-1,3-diaminopropane.
Figure 2: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-N'-(3-aminopropyl)-N''-isopropylurea
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-1,3-diaminopropane (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Isocyanate: Cool the solution to 0 °C using an ice bath. To this stirred solution, add isopropyl isocyanate (1 equivalent) dropwise. The reaction is typically exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.[2]
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[3]
Step 2: Deprotection and Hydrochloride Salt Formation
-
Deprotection: Dissolve the purified N-Boc protected intermediate in a suitable organic solvent such as methanol, ethyl acetate, or 1,4-dioxane.
-
Acidification: To this solution, add a solution of hydrochloric acid in the same or a compatible organic solvent (e.g., HCl in diethyl ether or 1,4-dioxane). The addition should be done carefully, and the mixture should be stirred at room temperature.
-
Precipitation and Isolation: The hydrochloride salt of the product is typically insoluble in nonpolar organic solvents and will precipitate out of the solution. The precipitate can be collected by filtration, washed with a cold, nonpolar solvent (e.g., diethyl ether) to remove any residual impurities, and dried under vacuum to yield the final product, this compound.
Characterization and Analytical Methods
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropyl methyl protons (a doublet), the isopropyl methine proton (a multiplet), the three methylene groups of the aminopropyl chain (multiplets), and the amine and urea protons (broad signals which may exchange with D₂O).[4]
-
¹³C NMR: The carbon NMR spectrum should reveal signals corresponding to the two distinct carbons of the isopropyl group, the three carbons of the propyl chain, and the carbonyl carbon of the urea group at approximately 163 ppm.[5]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the free base form of the compound. The expected molecular ion peak [M+H]⁺ would correspond to the protonated form of 1-(3-aminopropyl)-3-isopropylurea.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the urea, the C=O stretching of the urea group (typically around 1647 cm⁻¹), and C-H stretching and bending vibrations.[2]
Potential Biological Activities and Applications in Drug Discovery
While specific biological data for this compound is not extensively documented, its structural motifs suggest several promising avenues for investigation in drug discovery.
Neurological Disorders
Urea derivatives are known to possess a wide range of biological activities, with many compounds showing efficacy in the central nervous system (CNS).[1] The ability of the urea functional group to act as both a hydrogen bond donor and acceptor allows for interactions with various biological targets within the CNS. The aminopropyl moiety can also contribute to neuroprotective effects, as seen in other aminopropyl-containing compounds.[8] This suggests that this compound could serve as a scaffold for the development of novel therapeutics for neurological disorders such as Alzheimer's disease, Parkinson's disease, or epilepsy.
Figure 3: Potential applications of this compound.
Enzyme Inhibition
The urea scaffold is a common feature in many enzyme inhibitors. For example, urea derivatives have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in the treatment of Alzheimer's disease.[9] Other enzymes that could be targeted include kinases, proteases, and hydrolases. A logical first step in exploring the biological activity of this compound would be to screen it against a panel of relevant enzymes implicated in various diseases.
Agrochemicals
Substituted ureas have a long history of use as herbicides and plant growth regulators.[1] The specific combination of substituents in this compound could impart novel herbicidal or fungicidal properties, warranting investigation in the field of agrochemical research.
Experimental Workflow for Biological Evaluation
For researchers interested in exploring the therapeutic potential of this compound, the following experimental workflow is proposed:
Figure 4: Proposed workflow for the biological evaluation of this compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for structurally related compounds, it should be considered as potentially harmful if swallowed or in contact with skin, and may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a chemical intermediate with considerable potential for applications in both medicinal chemistry and materials science. Its straightforward synthesis and versatile chemical handles make it an attractive starting point for the development of novel compounds. While its specific biological activities are yet to be fully elucidated, its structural features suggest that it could be a valuable scaffold for the discovery of new therapeutic agents, particularly for neurological disorders. Further research into its biological properties is highly encouraged to unlock its full potential.
References
-
Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation Electronic Supplem. Retrieved from [Link]
-
Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo. (n.d.). Urea and Polyurea Production: An Innovative Solvent-and Catalyst-Free Approach through Catechol Carbonate. ACS SUSTAIN. Retrieved from [Link]
-
PubMed. (2024). Enhancing physicochemical properties of hydrochlorothiazide with zwitterionic L-proline and 5-fluorocytosine cocrystals through mechanochemical synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques | Request PDF. Retrieved from [Link]
-
PubMed Central. (n.d.). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. Retrieved from [Link]
- Google Patents. (n.d.). CN103450090A - Method for preparing N-(3-aminopropyl) imidazole.
- Google Patents. (n.d.). US5973205A - Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process.
-
Dove Medical Press. (2019). Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas. Retrieved from [Link]
-
PubMed. (2016). Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3-A20 in Ischemic Stroke. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-isopropyl-N-(3,4-methylenedioxyphenyl)urea. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas. Retrieved from [Link]
-
docbrown.info. (n.d.). mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Pharmacological Recognition of Urea Derivatives in Brain Disorders. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of the Enzyme Inhibition, Antioxidant, and Antimicrobial Activities of Apricots, Plums, and Their Hybrid Fruits. Retrieved from [Link]
-
ResearchGate. (2014). Quantitative and qualitative H-1, C-13, and N-15 NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro inhibitory activities (as percentage of inhibition) of plant.... Retrieved from [Link]
-
SciSpace. (n.d.). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. Retrieved from [Link]
-
rarediseasesnetwork.org. (n.d.). FDA Approves New Drug for the Chronic Management of Some Urea Cycle Disorders. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-Aminopropyl) methacrylamide. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of stable-isotope-labeled N-(3-dimethylaminopropyl)-N. Retrieved from [Link]
-
Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
Frontiers. (2021). Inhibition of the in vitro Activities of α-Amylase and Pancreatic Lipase by Aqueous Extracts of Amaranthus viridis, Solanum macrocarpon and Telfairia occidentalis Leaves. Retrieved from [Link]
-
PMC - NIH. (2025). Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation. Retrieved from [Link]
-
Semantic Scholar. (2016). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Retrieved from [Link]
-
PMC - PubMed Central. (2023). Transforming Drug Development for Neurological Disorders: Proceedings from a Multidisease Area Workshop. Retrieved from [Link]
-
EurekAlert!. (2017). Antidepressant may enhance drug delivery to the brain. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3-A20 in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Purity and analytical standards for 1-(3-Aminopropyl)-3-isopropylurea hydrochloride
An In-Depth Technical Guide to the Purity and Analytical Standards of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride
Foreword: Establishing the Analytical Framework
This compound is a key chemical intermediate, recognized for its role as a building block in the synthesis of diverse pharmaceutical compounds, particularly those targeting neurological disorders.[1] Its molecular structure, featuring a primary amine, a urea linkage, and an isopropyl group, imparts specific chemical properties that are advantageous in drug development but also present unique challenges for purification and analysis. The hydrochloride salt form generally enhances solubility and stability, yet a rigorous analytical program is paramount to ensure its quality and consistency.
This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive framework for defining, achieving, and verifying the purity of this compound. We will move beyond rote procedures to explore the scientific rationale behind method selection, the establishment of self-validating protocols, and the creation of robust analytical standards.
Physicochemical Profile and Synthesis Considerations
A foundational understanding of the molecule's properties is critical for developing appropriate analytical and purification strategies.
| Property | Value | Source |
| CAS Number | 1190006-09-7 | [1] |
| Molecular Formula | C₇H₁₇N₃O·HCl | [1] |
| Molecular Weight | 195.69 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol. | Inferred from structure |
Synthesis and Potential Process-Related Impurities
While specific proprietary synthesis routes may vary, the formation of unsymmetrical ureas typically involves the reaction of an amine with an isocyanate or a phosgene equivalent.[3][4] For 1-(3-Aminopropyl)-3-isopropylurea, a likely pathway involves the reaction of 1,3-diaminopropane with isopropyl isocyanate. This informs the potential impurity profile, which could include:
-
Unreacted Starting Materials: 1,3-diaminopropane, isopropyl isocyanate.
-
Symmetrical Byproducts: 1,3-Diisopropylurea and compounds formed from the reaction of two molecules of 1,3-diaminopropane.
-
Related Impurities: Oligomeric species or products from side reactions.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., THF, ethyl acetate, acetone).
Purification and Isolation Strategy
Achieving high purity necessitates a robust purification strategy, typically centered on crystallization. The goal is to select a solvent system in which the desired compound has high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures, while impurities remain in solution or are insoluble at all temperatures.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for determining purity and identifying organic impurities. A reversed-phase method is most suitable for this moderately polar compound.
Rationale for Method Design:
-
Stationary Phase: A C18 column is chosen for its versatility and ability to retain compounds with mixed polarity like the target analyte.
-
Mobile Phase: A gradient of a weak acid in water (e.g., formic or phosphoric acid) and an organic modifier (acetonitrile or methanol) is used. The acid ensures consistent protonation of the amine, leading to sharp, symmetrical peaks. [5][6]* Detection: The urea functional group provides some UV absorbance at low wavelengths. Detection at ~210 nm is typically appropriate. [7] Protocol: HPLC Purity Determination
-
Standard Preparation: Accurately weigh and dissolve a qualified reference standard of this compound in the mobile phase diluent to a concentration of ~1.0 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reversed-phase separation of small molecules. [7] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH for good peak shape. [6] |
| Mobile Phase B | Acetonitrile | Common organic modifier. |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 210 nm | Wavelength for detecting urea functionality. [7] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
-
Analysis: Inject the sample and a blank (diluent). Identify the main peak corresponding to the analyte. Calculate the area percent of all other peaks to determine the purity. Impurities should be reported as a percentage of the total peak area.
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the chemical structure. [8][9]* ¹H NMR: Will confirm the presence and connectivity of the isopropyl (-CH- septet, -CH₃ doublet) and aminopropyl (-CH₂- triplets/multiplets) groups. The N-H protons will appear as broad signals.
-
¹³C NMR: Will show distinct signals for each unique carbon atom, including the carbonyl carbon of the urea group (~155-160 ppm).
Mass Spectrometry (MS): MS confirms the molecular weight of the compound. [8]* Technique: Electrospray Ionization (ESI) in positive mode is ideal for this molecule.
-
Expected Ion: The analysis should target the protonated free base [C₇H₁₇N₃O + H]⁺ at an m/z corresponding to a monoisotopic mass of 160.14. High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million.
Method Validation
Any analytical method used for quality control must be validated to ensure it is fit for its intended purpose. [10]Validation should be performed according to ICH Q2(R2) guidelines. [11][12][13] Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by running blanks, known impurities, and stressed samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used to establish linearity.
-
Accuracy: The closeness of test results to the true value. Determined by analyzing samples with a known concentration (e.g., spiked samples or via comparison to a primary standard).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Establishing and Qualifying a Reference Standard
A well-characterized reference standard is the cornerstone of accurate quantitative analysis. It serves as the benchmark against which production batches are tested. [14][15]When a pharmacopoeial standard (e.g., from USP, EP) is not available, a primary or secondary standard must be qualified in-house. [16] Qualification Process:
-
Candidate Selection: Select a high-purity batch, typically purified via multiple recrystallization steps.
-
Comprehensive Characterization: Perform a full suite of analytical tests, including:
-
Structural confirmation by NMR and MS.
-
Purity determination by at least two independent methods (e.g., HPLC and GC for orthogonal analysis).
-
Water content by Karl Fischer titration.
-
Residual solvent analysis by GC-Headspace.
-
Inorganic impurity analysis (e.g., by ICP-MS).
-
-
Purity Assignment: The purity of the reference standard is typically assigned by a mass balance approach:
-
Purity = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)
-
-
Documentation: All characterization data is compiled into a comprehensive report that justifies the assigned purity and establishes the material as a qualified reference standard.
Stability Testing Protocol
Stability studies are performed to determine the re-test period for the material and to identify potential degradation products. [17]The hydrochloride salt is expected to be relatively stable, but hydrolysis and oxidation are potential degradation pathways. [18][19] Protocol: ICH Stability Study
-
Batch Selection: Use at least one representative batch of the material packaged in the proposed long-term storage container.
-
Storage Conditions:
| Condition | Temperature | Relative Humidity | Purpose |
| Long-Term | 25 °C ± 2 °C | 60% RH ± 5% RH | To establish the re-test period under normal storage. |
| Accelerated | 40 °C ± 2 °C | 75% RH ± 5% RH | To stress the material and identify likely degradation products. |
-
Testing Schedule:
-
Initial: Time 0.
-
Accelerated: 1, 3, and 6 months.
-
Long-Term: 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Tests to Perform: At each time point, the sample should be tested for:
-
Appearance
-
Purity by a stability-indicating HPLC method (one that can resolve the parent peak from all degradation products).
-
Water Content.
-
-
Acceptance Criteria: No significant change in appearance or water content, and the purity should remain within the established specification. Any new impurity exceeding the identification threshold (typically >0.10%) must be investigated.
Conclusion
The quality control of this compound is a systematic endeavor that integrates rational purification strategies with a suite of orthogonal, validated analytical methods. By understanding the potential impurity profile, developing robust HPLC and spectroscopic techniques, qualifying a reliable reference standard, and executing a thorough stability program, researchers and manufacturers can ensure the material is of high purity and suitable for its intended use in pharmaceutical development. This commitment to analytical excellence is fundamental to the safety and efficacy of the final drug products derived from this important intermediate.
References
- Urea and its impurity high performance liquid chromatography analysis method. Google Patents (CN101122589A).
-
Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. The Royal Society of Chemistry. Available at: [Link]
-
Isopropylurea. PubChem, National Institutes of Health. Available at: [Link]
-
Analytical methodology for the determination of urea: Current practice and future trends. ResearchGate. Available at: [Link]
-
Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Oxford Academic. Available at: [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available at: [Link]
- Process for purifying and crystallizing urea. Google Patents (US2892870A).
- Process for the preparation of crystalline O-isopropyl isourea-hydrochloride. Google Patents (EP0751122B1).
-
Experimental and theoretical investigations into the stability of cyclic aminals. National Institutes of Health (PMC). Available at: [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (PMC). Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
-
UREA TESTING METHODS. Biospectra. Available at: [Link]
-
Properties of Amines and their Hydrochloride Salt. ResearchGate. Available at: [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]
- Method for removing impurities from a urea solution. Google Patents (US7914682B2).
-
Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]
-
Separation of Urea, 1-isopropyl-1-(m-tolyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]
-
Analysis of Urea. Cogent HPLC Columns. Available at: [Link]
-
Pharmaceutical Impurities Certified Reference Materials. Analytical Chemical Products. Available at: [Link]
-
Electronic Supplementary Information Synthesis of unsymmetrical urea derivatives via one-pot sequential three-component reaction. The Royal Society of Chemistry. Available at: [Link]
-
Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. MDPI. Available at: [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. Available at: [Link]
- HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. Google Patents (CN105675783A).
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
- Process for the preparation of crystalline o-isopropylisourea hydrochloride. Google Patents.
-
Impurity Reference Standard (IRS). PharmaCompass. Available at: [Link]
-
Development and validation of two analytical methods for urea determination in compound feed... PubMed. Available at: [Link]
-
1,3-Diisopropylurea. ATB - Automated Topology Builder. Available at: [Link]
-
A Comprehensive Guide to Impurity Reference Standards and Comparison Standards... Labinsights. Available at: [Link]
-
Separation of 1-[3-(Dimethylamino)propyl]urea on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Reference Standards for Impurities in Pharmaceuticals. Knors Pharma. Available at: [Link]
-
Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ISOPROPYLUREA | 691-60-1 [chemicalbook.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 5. Separation of 1-[3-(Dimethylamino)propyl]urea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. usp.org [usp.org]
- 15. knorspharma.com [knorspharma.com]
- 16. Impurity Reference Standard (IRS) | Primary Standard | CDMO [pharmacompass.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions | MDPI [mdpi.com]
1-(3-Aminopropyl)-3-isopropylurea Hydrochloride: A Comprehensive Technical Guide on Safety and Handling
Introduction
1-(3-Aminopropyl)-3-isopropylurea hydrochloride is a versatile chemical compound utilized in various research and development sectors, including pharmaceutical synthesis and agricultural chemistry.[1] Its utility as a building block in creating more complex molecules makes it a valuable asset for researchers and drug development professionals.[1] This guide provides an in-depth technical overview of its safety data and handling protocols to ensure its responsible and safe use in a laboratory setting.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is the first step in safe handling.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 1190006-09-7 | [1] |
| Molecular Formula | C₇H₁₇N₃O·HCl | [1] |
| Molecular Weight | 195.69 g/mol | [1] |
| Appearance | Typically a white crystalline solid | [2] |
| Solubility | Soluble in water and polar organic solvents | [2] |
Hazard Identification and GHS Classification
It is crucial to be aware of the potential hazards associated with this compound to mitigate risks effectively.
Based on data for similar urea compounds, the following GHS classifications are likely applicable. However, users must consult the specific Safety Data Sheet (SDS) provided by the supplier for definitive hazard information.
Table 2: GHS Hazard Statements
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5][6] |
Pictograms:
Signal Word: Warning[3]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are paramount to ensuring laboratory safety.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]
-
Eye Wash Stations and Safety Showers: These should be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]
-
Skin Protection: Compatible chemical-resistant gloves should be worn to prevent skin exposure.[4] A lab coat or other protective clothing is also necessary to prevent skin contact.[4]
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[4]
Workflow for Handling the Compound:
Caption: A generalized workflow for the safe handling of this compound.
First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid is crucial.
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |
| Skin Contact | Wash with plenty of soap and water.[3] Take off contaminated clothing and wash it before reuse.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] Immediately call a poison center or doctor/physician.[6] |
| Ingestion | Rinse mouth.[6] Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[4][6] |
Storage and Disposal
Proper storage and disposal are essential for maintaining the integrity of the compound and protecting the environment.
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[4][7]
-
Keep the container tightly closed.[7] The recommended storage temperature is between 0-8°C.[1]
Disposal
-
Dispose of waste in accordance with all applicable local, state, and federal regulations.[4]
-
One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Logical Relationship for Waste Disposal:
Caption: A decision-making process for the proper disposal of waste containing this compound.
Accidental Release Measures
In the event of a spill, a prompt and safe response is necessary.
Small Spills
-
Ventilate the area of the spill.
-
Wear appropriate personal protective equipment.
-
For solid spills, carefully sweep up the material and place it into a suitable container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
Clean the spill area thoroughly with soap and water.
Large Spills
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
Conclusion
This compound is a valuable compound for scientific research and development. By understanding its properties and potential hazards, and by strictly adhering to the safety protocols outlined in this guide, researchers can handle this substance responsibly and safely. Always prioritize safety by consulting the manufacturer's Safety Data Sheet, using appropriate personal protective equipment, and following established laboratory safety procedures.
References
-
Trans-America Safety. (n.d.). Safety Data Sheet (UREA HYDROCHLORIDE 50%). Retrieved from [Link]
-
LookChem. (n.d.). Cas 691-60-1, ISOPROPYLUREA. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2020, July 28). Safety Data Sheet: Urea hydrochloride. Retrieved from [Link]
-
Buckeye International. (2011, December 27). Safety Data Sheet. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride (EVT-12667144) [evitachem.com]
- 3. chemscene.com [chemscene.com]
- 4. biosynth.com [biosynth.com]
- 5. chemos.de [chemos.de]
- 6. buckeyeinternational.com [buckeyeinternational.com]
- 7. jmnspecialties.com [jmnspecialties.com]
Methodological & Application
Application Note: A Protocol for the Investigation of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride in Cell Culture
Introduction: Characterizing a Novel Urea Compound in a Cellular Context
1-(3-Aminopropyl)-3-isopropylurea hydrochloride is a chemical entity primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a urea core, suggests potential interactions with biological systems, particularly those involving protein stability and function.[1][2] However, as of the date of this publication, there is a notable lack of comprehensive studies detailing its specific mechanism of action or its effects on mammalian cells in culture.
This document provides a foundational framework for researchers and drug development professionals to initiate an investigation into the cellular effects of this compound. We will proceed with a logical, albeit hypothetical, line of inquiry: to assess its potential cytotoxicity and its capacity to induce cellular stress in a common human cell line. The protocols herein are designed to be robust and adaptable, serving as a validated starting point for more in-depth mechanistic studies.
The central hypothesis for this illustrative protocol is that, due to its urea moiety, high concentrations of this compound may disrupt protein homeostasis, leading to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR).
Physicochemical Properties and Handling
Proper handling and storage are paramount for experimental reproducibility and safety. The following table summarizes the known and extrapolated properties of this compound and its parent compound, isopropylurea.
| Property | Value | Source / Comment |
| CAS Number | 260942-12-3 | (for the hydrochloride salt) |
| Molecular Formula | C₇H₁₈ClN₃O | Not explicitly found, derived from structure. |
| Molecular Weight | 195.69 g/mol | Not explicitly found, calculated. |
| Appearance | White to off-white solid/powder | [3] (based on isopropylurea) |
| Solubility | Soluble in water, ethanol, methanol | [3] (based on isopropylurea) |
| Storage | Store at 4°C, desiccated | [4] |
Important Considerations for Handling and Storage:
-
Hygroscopic Nature: Like many hydrochloride salts, this compound may be hygroscopic. Store in a tightly sealed container in a desiccator.
-
Solution Stability: Urea solutions can degrade over time, especially when exposed to heat, to form reactive cyanate ions that can cause protein carbamylation.[5][6] It is strongly recommended to prepare fresh stock solutions for each experiment or to store aliquots at -20°C for short-term use and discard any unused thawed solution.[6] Studies on urea stability show it is most stable in a pH range of 4-8.[7][8]
Hypothetical Mechanism of Action: Induction of the Unfolded Protein Response (UPR)
Urea and its derivatives are known chaotropic agents that can disrupt the hydrogen bonds maintaining the secondary and tertiary structures of proteins. At sufficient concentrations, this can lead to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress. To mitigate this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore homeostasis but can trigger apoptosis if the stress is too severe or prolonged.
Below is a diagram illustrating the three main branches of the UPR pathway that could be hypothetically activated by this compound-induced ER stress.
Caption: Hypothetical activation of the UPR pathway by the test compound.
Experimental Design and Workflow
A systematic approach is required to test our hypothesis. The workflow below outlines the key stages, from initial cell culture to endpoint analysis.
Caption: Overall experimental workflow from cell culture to data analysis.
Detailed Experimental Protocols
Protocol for Preparation of Stock Solutions
Objective: To prepare a sterile, concentrated stock solution of this compound for use in cell culture.
Materials:
-
This compound powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-calculation: Determine the required mass of the compound to prepare a 100 mM stock solution. For example, to make 1 mL of a 100 mM stock, you would need:
-
Mass (g) = 0.1 L * 0.1 mol/L * 195.69 g/mol = 0.01957 g = 19.57 mg
-
-
Weighing: In a sterile environment (e.g., a chemical fume hood), carefully weigh out the calculated mass of the compound into a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO or PBS to the tube. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 30°C water bath may aid dissolution, but do not exceed this temperature to prevent degradation.[5][6]
-
Sterilization: If using PBS, sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is generally omitted for DMSO stocks.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol for Cell Culture and Treatment
Objective: To treat a cultured mammalian cell line (e.g., HeLa) with varying concentrations of the test compound.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile 96-well and 6-well cell culture plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture HeLa cells in a T-75 flask until they reach 70-80% confluency.[9]
-
Trypsinize the cells, neutralize with complete medium, and centrifuge at 1,000 rpm for 5 minutes.[9]
-
Resuspend the cell pellet in fresh medium and count the cells.
-
Seed the cells into plates at a predetermined density. For example:
-
96-well plate (for viability): 5,000 - 10,000 cells per well.
-
6-well plate (for Western blot): 250,000 - 500,000 cells per well.
-
-
Incubate the plates at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.[9]
-
-
Preparation of Working Solutions:
-
Thaw one aliquot of the 100 mM stock solution.
-
Perform serial dilutions in complete growth medium to prepare working concentrations. For example, to get a final concentration of 100 µM in a well containing 100 µL, you would add 0.1 µL of the 100 mM stock. To make this easier, first create an intermediate dilution.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add the medium containing the desired final concentrations of the compound to the respective wells.
-
Include a "vehicle control" group treated with the same concentration of DMSO or PBS as the highest compound concentration group.
-
Include an "untreated" control group with fresh medium only.
-
-
Incubation: Return the plates to the incubator for the desired time points (e.g., 24, 48, or 72 hours).
Protocol for Cell Viability Assay (PrestoBlue™ Assay)
Objective: To quantify the cytotoxic effect of the compound on the treated cells.
Materials:
-
PrestoBlue™ HS Cell Viability Reagent
-
96-well plate with treated cells
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Reagent Addition: After the incubation period, add PrestoBlue™ reagent to each well, equivalent to 10% of the culture volume (e.g., 10 µL for a 100 µL well volume).
-
Incubation: Return the plate to the incubator for 1-2 hours. The incubation time may need optimization.
-
Measurement: Measure the fluorescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the average fluorescence of "no-cell" control wells (media + reagent only) from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability = (Fluorescence_Treated / Fluorescence_Vehicle) * 100).
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
-
| Parameter | Example Value | Description |
| Seeding Density | 8,000 cells/well | Optimized for logarithmic growth over 48h. |
| Compound Conc. | 0.1, 1, 10, 50, 100 µM | A range to capture the dose-response curve. |
| Incubation Time | 48 hours | A common endpoint for cytotoxicity studies. |
| IC₅₀ | To be determined | Concentration causing 50% inhibition of viability. |
Safety and Hazard Information
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10][11] May be harmful if swallowed.
-
Precautionary Measures:
References
-
ALKEMIX. (n.d.). Isopropylurea. Retrieved from [Link]
- Google Patents. (1997). EP0751122B1 - Process for the preparation of crystalline O-isopropyl isourea-hydrochloride.
-
PubChem - National Institutes of Health. (n.d.). Isopropylurea. Retrieved from [Link]
-
PubChem - National Institutes of Health. (n.d.). (2R)-3-(((2-Aminoethoxy)hydroxyphosphinyl)oxy)-2-hydroxypropyl (9Z,12Z)-9,12-octadecadienoate. Retrieved from [Link]
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195. Retrieved from [Link]
-
West Virginia University Shared Research Facilities. (2014). BNRF GENERAL CELL CULTURE PROTOCOL. Retrieved from [Link]
-
ResearchGate. (2014). Stability of urea in solution and pharmaceutical preparations | Request PDF. Retrieved from [Link]
-
Bio-Rad. (n.d.). Solubilization. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ISOPROPYLUREA | 691-60-1 [chemicalbook.com]
- 3. alkemix.eu [alkemix.eu]
- 4. usbio.net [usbio.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 10. Isopropylurea | C4H10N2O | CID 12725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for 1-(3-Aminopropyl)-3-isopropylurea Hydrochloride in Polymer and Coating Development
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride in the synthesis of novel polymers and high-performance coatings. The unique bifunctional nature of this molecule, possessing both a reactive primary amine and a hydrogen-bonding urea moiety, offers a versatile platform for creating materials with tailored properties. These notes elucidate the underlying chemical principles and provide detailed protocols for its practical implementation.
Introduction: The Molecular Advantage
This compound is a functionalized urea derivative with significant potential in materials science.[1] Its structure is key to its utility:
-
Primary Aminopropyl Group (-CH₂CH₂CH₂NH₂HCl) : This terminal primary amine, in its hydrochloride salt form, provides a reactive site for incorporation into polymer backbones. Neutralization of the salt yields a nucleophilic amine ready to participate in various polymerization reactions.
-
Isopropylurea Group (-(CH₃)₂CH-NH-CO-NH-) : The urea functionality is a powerful hydrogen-bonding motif.[2][3] This non-covalent interaction is crucial for controlling the morphology and mechanical properties of the resulting polymers, contributing to enhanced strength, thermal stability, and adhesion.[2] The isopropyl group provides steric bulk, which can influence polymer solubility and chain packing.
This combination allows for the precise engineering of polymer architectures, leading to materials with enhanced durability, flexibility, and surface adhesion, making them valuable in advanced materials applications.[1]
Synthesis and Handling of 1-(3-Aminopropyl)-3-isopropylurea
While the hydrochloride salt is commercially available, understanding its synthesis provides insight into its reactivity. A common route to unsymmetrical ureas involves the reaction of an isocyanate with a primary amine.[4][5]
Diagram 1: Synthesis of 1-(3-Aminopropyl)-3-isopropylurea
Caption: Synthesis of the free base via isocyanate-amine reaction.
Handling Precautions: this compound is a stable salt. However, the free amine, obtained after neutralization, can be sensitive to atmospheric carbon dioxide. For polymerization reactions, it is crucial to handle the neutralized amine under an inert atmosphere (e.g., nitrogen or argon).
Application in Polyurea Synthesis
Polyureas are a class of elastomers known for their exceptional toughness, fast curing rates, and resistance to chemicals and abrasion.[6][7] They are formed through the rapid reaction of an isocyanate component with an amine component.[3][8] 1-(3-Aminopropyl)-3-isopropylurea can be utilized as a chain extender or a primary amine source in polyurea formulations.
Role as a Chain Extender in Polyurea Coatings
In a typical polyurea system, a diisocyanate is reacted with a blend of polyamines. By incorporating 1-(3-Aminopropyl)-3-isopropylurea, its primary amine will react with the isocyanate groups, integrating the urea functionality into the polymer backbone.[8] This leads to the formation of segmented copolymers with distinct "hard" and "soft" domains. The regions formed by the reaction of the diisocyanate and the aminopropyl urea will constitute the hard segments, where strong hydrogen bonding between urea groups provides high tensile strength and thermal stability.[3]
Diagram 2: Polyurea Formation Workflow
Caption: Workflow for preparing a polyurea coating.
Experimental Protocol: Synthesis of a Polyurea Elastomer
This protocol describes the synthesis of a polyurea elastomer using 1-(3-Aminopropyl)-3-isopropylurea as a chain extender.
Materials:
-
This compound
-
Polyetheramine (e.g., Jeffamine® D-2000)
-
Isophorone diisocyanate (IPDI)
-
1 M Sodium hydroxide solution
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Neutralization of the Amine:
-
Dissolve a calculated amount of this compound in deionized water.
-
Stoichiometrically add 1 M NaOH dropwise while stirring to deprotonate the amine. The free amine will separate as an oily layer.
-
Extract the free amine into anhydrous toluene and dry the organic phase over anhydrous magnesium sulfate.
-
Remove the toluene under reduced pressure to obtain the pure, free amine.
-
-
Preparation of the Amine Blend (Component A):
-
In a moisture-free container under a nitrogen atmosphere, blend the prepared 1-(3-Aminopropyl)-3-isopropylurea with a polyetheramine (e.g., Jeffamine® D-2000) at a desired molar ratio.
-
Degas the mixture under vacuum for 30 minutes to remove any dissolved gases.
-
-
Polymerization:
-
In a separate container, prepare the isocyanate component (Component B) consisting of isophorone diisocyanate (IPDI).
-
Rapidly add Component B to Component A with vigorous mechanical stirring. The stoichiometry of NCO to NH₂ groups should be carefully controlled, typically around 1.05:1.
-
Continue stirring for 1-2 minutes until the mixture becomes viscous.
-
Pour the mixture into a mold or apply as a coating onto a prepared substrate.
-
-
Curing:
-
Allow the polymer to cure at ambient temperature for 24 hours. A post-curing step at 80°C for 3 hours can enhance the mechanical properties.
-
Table 1: Example Formulations and Expected Properties
| Formulation (Molar Ratio D-2000 : Aminopropylurea) | NCO:NH₂ Ratio | Tensile Strength (MPa) | Elongation at Break (%) |
| 90:10 | 1.05 : 1 | ~25 | ~400 |
| 70:30 | 1.05 : 1 | ~35 | ~250 |
| 50:50 | 1.05 : 1 | ~45 | ~150 |
Application in Epoxy-Based Coatings
The primary amine of 1-(3-Aminopropyl)-3-isopropylurea can also act as a curing agent for epoxy resins. The reaction of the amine with the epoxy group forms a hydroxyl group, which can further participate in hydrogen bonding, enhancing the crosslink density and adhesion of the coating.
Mechanism of Action
In an epoxy system, the aminopropyl group will react with two epoxy groups, forming a cross-linked network.[9] The pendant isopropylurea group will not participate in the covalent cross-linking but will contribute significantly to the coating's properties through hydrogen bonding. This can lead to improved toughness, flexibility, and adhesion to polar substrates.
Diagram 3: Curing of Epoxy Resin
Caption: Reaction of aminopropylurea with an epoxy resin.
Protocol for an Epoxy Coating Formulation
Materials:
-
1-(3-Aminopropyl)-3-isopropylurea (free amine form)
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Solvent (e.g., xylene/butanol blend)
-
Flow control agent
Procedure:
-
Preparation of Curing Agent Solution (Component A):
-
Dissolve the free amine of 1-(3-Aminopropyl)-3-isopropylurea in the solvent blend. The concentration will depend on the desired application viscosity.
-
-
Formulation of the Coating:
-
In a mixing vessel, add the epoxy resin (Component B).
-
While stirring, add the flow control agent.
-
Slowly add Component A to Component B. The amine hydrogen equivalent weight (AHEW) of the aminopropylurea should be used to calculate the stoichiometric amount needed to react with the epoxy equivalent weight (EEW) of the resin.
-
Continue mixing for 15-20 minutes to ensure a homogeneous mixture.
-
-
Application and Curing:
-
Apply the coating to a prepared substrate using a suitable method (e.g., drawdown bar, spray).
-
Allow the solvent to flash off for 10-15 minutes.
-
Cure the coating according to the epoxy resin manufacturer's recommendations, typically at elevated temperatures (e.g., 120°C for 30 minutes).
-
Table 2: Influence on Coating Properties
| Parameter | Standard Amine Curer | With Aminopropylurea | Rationale |
| Adhesion (Cross-hatch) | Good | Excellent | Hydrogen bonding from urea groups enhances substrate interaction. |
| Flexibility (Mandrel Bend) | Moderate | High | The urea groups can disrupt crystalline domains, leading to increased flexibility. |
| Hardness (Pencil) | 2H | H-2H | The increased hydrogen bonding can contribute to surface hardness. |
Conclusion
This compound is a versatile building block for the development of advanced polymers and coatings. Its dual functionality allows for the creation of materials with a unique combination of covalent and non-covalent interactions, leading to enhanced mechanical properties, thermal stability, and adhesion. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their specific applications, from high-performance elastomers to durable and flexible coatings.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Ammonium Nitrate. (2023, December 11). The Crucial Role of Urea in Synthetic Resin Formulations. Retrieved from [Link]
-
Specialised Industrial Solutions. (n.d.). Everything you need to know about polyurea coating. Retrieved from [Link]
-
MPU Coating. (2025, May 3). Understanding Polyurea: Properties, Types & Uses Explained. Retrieved from [Link]
- Google Patents. (n.d.). US5079304A - Polyacrylate with substituted urea or thiourea retarder and ammonium or phosphonum compounds.
-
Wikipedia. (n.d.). Polyurea. Retrieved from [Link]
-
Gaina, C., et al. (2024, February 6). State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications. PMC - NIH. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. Retrieved from [Link]
-
Mallakpour, S. (2011, February). Synthesis of soluble poly(amide-ether-imide-urea)s bearing amino acid moieties in the main chain under green media (ionic liquid). PubMed. Retrieved from [Link]
-
The University of Groningen research portal. (2015, February 11). Preparation and Post-Functionalization of Hyperbranched Polyurea Coatings. Retrieved from [Link]
-
ResearchGate. (2025, December 19). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Use of polyurea from urea for coating of urea granules. Retrieved from [Link]
- Google Patents. (n.d.). US20240287009A1 - Amine-functional monomers and methods of making same.
-
MDPI. (n.d.). Polyureas Versatile Polymers for New Academic and Technological Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). One-Pot Synthesis of Ureas from Boc-Protected Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). A Guideline for the Synthesis of Amino Acid‐Functionalized Monomers and Their Polymerizations. Retrieved from [Link]
-
Monash University. (n.d.). A Guideline for the Synthesis of Amino-Acid-Functionalized Monomers and Their Polymerizations. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of crystalline o-isopropylisourea hydrochloride.
-
MDPI. (2020, September 8). Synthesis of Network Polymers by Means of Addition Reactions of Multifunctional-Amine and Poly(ethylene glycol) Diglycidyl Ether or Diacrylate Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic schemes for the preparation of amine-functionalized polyesters by polycondensation reactions including a protection/deprotection strategy. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The Crucial Role of Urea in Synthetic Resin Formulations - San Corporation [sinooan.com]
- 3. State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Everything you need to know about polyurea coating - Specialised Industrial Solutions [sisolutions.net.au]
- 7. Understanding Polyurea: Properties, Types & Uses Explained - 2026 [mpucoatings.com]
- 8. Polyurea - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Quantitative Analysis of 1-(3-Aminopropyl)-3-isopropylurea Hydrochloride in Complex Mixtures: A Validated HPLC-MS/MS Approach
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive, technically detailed guide for the quantitative analysis of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride in complex biological and pharmaceutical matrices. As a compound utilized in pharmaceutical development and agricultural chemistry, a robust and reliable analytical method is paramount for accurate characterization and quality control.[1] This note moves beyond a simple recitation of steps to explain the causality behind critical experimental choices, from sample preparation to instrumental parameters. We present a validated analytical workflow centered on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), designed to ensure scientific integrity, reproducibility, and trustworthiness in the resulting data.
Introduction and Analytical Rationale
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its structure, containing a primary amine and a polar urea moiety, presents distinct analytical challenges. The compound is highly polar and non-volatile, making direct analysis by techniques like Gas Chromatography (GC) difficult without derivatization, a step that can introduce variability and increase sample preparation time.[2]
Spectrophotometric methods, while useful for simple solutions, lack the specificity required to distinguish the analyte from structurally similar compounds or endogenous matrix components.[3] Therefore, a method with high selectivity and sensitivity is required. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis, offering unparalleled specificity through mass-based separation and detection, even at very low concentrations.[4][5] This application note details a complete workflow, from sample extraction to final quantification, using this powerful technique.
Analyte Characteristics
Understanding the physicochemical properties of 1-(3-Aminopropyl)-3-isopropylurea is fundamental to designing an effective analytical method.
-
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₈ClN₃O
-
Molecular Weight: 195.69 g/mol [1]
-
Key Analytical Considerations:
-
High Polarity: The presence of the urea and primary amine groups makes the molecule highly water-soluble. This property dictates the choice of chromatographic mode.
-
Charge State: The primary amine (pKa ~10) will be protonated and carry a positive charge in typical acidic mobile phases (pH < 4). This characteristic is exploited for both selective sample preparation and efficient ionization.
-
Overall Analytical Workflow
The entire process is designed as a logical sequence of steps, each optimized to ensure the integrity of the final result. The workflow minimizes matrix interference, achieves efficient chromatographic separation, and provides highly selective detection.
Figure 1: High-level workflow for quantitative analysis.
Detailed Experimental Protocols
Sample Preparation by Solid-Phase Extraction (SPE)
Causality: A simple "dilute-and-shoot" approach is often plagued by matrix effects, where co-eluting compounds suppress the ionization of the target analyte, leading to inaccurate results. We employ Strong Cation Exchange (SCX) SPE. At an acidic pH, our analyte is positively charged and binds strongly to the negatively charged SCX sorbent, while neutral and anionic contaminants are washed away. The analyte is then selectively eluted by raising the pH to neutralize its charge.
Protocol:
-
Sample Pre-treatment:
-
For plasma samples: To 200 µL of plasma, add 600 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning (e.g., Waters Oasis SCX, 30 mg):
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of deionized water.
-
Equilibrate with 1 mL of 1% formic acid in water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Wash Steps:
-
Wash with 1 mL of 1% formic acid in water to remove salts and polar neutral molecules.
-
Wash with 1 mL of methanol to remove non-polar and weakly bound interferences.
-
-
Elution:
-
Elute the target analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The ammonia neutralizes the analyte's charge, releasing it from the sorbent.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of 90:10 acetonitrile/water with 0.1% formic acid. Vortex to mix. The sample is now ready for injection.
-
HPLC-MS/MS Instrumental Analysis
Causality: The high polarity of the analyte makes it poorly retained on traditional C18 reversed-phase columns. We therefore utilize Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a high-organic mobile phase to effectively retain and separate very polar compounds. Detection is achieved by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and specificity by monitoring a specific precursor-to-product ion transition.
Instrumentation & Conditions:
Table 1: HPLC Conditions
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 45°C |
| Injection Vol. | 5 µL |
| Gradient | 90% B (0-1 min), 90%→50% B (1-5 min), 50% B (5-6 min), 50%→90% B (6-6.1 min), 90% B (6.1-8 min) |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Gas 1 (Nebulizer) | 55 psi |
| Gas 2 (Heater) | 60 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical): The exact mass transitions must be optimized by infusing a pure standard of the analyte. The precursor ion (Q1) will be the protonated molecule [M+H]⁺.
-
Precursor Ion (Q1): m/z 160.2 (for C₇H₁₇N₃O)
-
Product Ion (Q3): A stable fragment resulting from collision-induced dissociation (e.g., loss of the aminopropyl group).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. JP2008292440A - Method for quantitative analysis of urea in 1- (3-dimethylaminopropyl) -3-ethylcarbodiimide hydrochloride - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common issues with the stability of urea compounds in solution and how to prevent degradation
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with urea-containing solutions. As a powerful and widely used chaotropic agent, urea is indispensable for protein denaturation, solubilization, and various biochemical assays. However, its inherent instability in aqueous solutions can lead to experimental artifacts, compromising data integrity and reproducibility. This guide provides in-depth, field-proven insights into the common issues associated with urea solution stability and offers robust troubleshooting strategies and preventative protocols.
Section 1: Troubleshooting Guide
This section is designed to address specific problems you may encounter during your experiments. Each issue is followed by a step-by-step troubleshooting workflow, grounded in the chemical principles of urea degradation.
Issue 1: Unexpected Protein Modifications Detected by Mass Spectrometry (Mass Shift of +43 Da)
Symptoms:
-
You observe unexpected peaks in your mass spectrometry data, corresponding to a mass increase of 43 Da on your protein or peptides.
-
N-terminal sequencing of your protein is blocked.
-
Enzymatic digestion efficiency (e.g., with trypsin) is significantly reduced, particularly at lysine and arginine residues.
Root Cause Analysis: This is a classic sign of carbamylation . In aqueous solutions, urea exists in equilibrium with ammonium cyanate.[1][2] The cyanate can further form isocyanic acid, a highly reactive species.[2][3] This isocyanic acid readily reacts with the primary amino groups in proteins, such as the N-terminus and the side chains of lysine and arginine residues, resulting in a +43 Da mass addition and blocking enzymatic cleavage sites.[2][3][4] The rate of this degradation is significantly accelerated by increased temperature and pH.[3][5]
Troubleshooting & Resolution Workflow
Caption: Troubleshooting workflow for protein carbamylation.
Issue 2: Protein Precipitation or Aggregation Upon Addition of Urea Solution
Symptoms:
-
Your protein, which is soluble in its native buffer, precipitates immediately or over time after being transferred into a high-molarity urea solution.
-
The solution becomes cloudy or turbid.
Root Cause Analysis: While urea is a powerful denaturant that unfolds proteins and generally increases solubility, precipitation can occur for several reasons:
-
Incomplete Denaturation: The urea concentration may be insufficient to fully denature the protein, exposing hydrophobic patches that then interact and aggregate.
-
Contaminating Proteases: Incompletely denatured proteins are highly susceptible to cleavage by contaminating proteases. The resulting fragments may have different solubility properties and precipitate.
-
pH Shift: The degradation of urea to ammonium cyanate and subsequently ammonium carbonate can lead to an increase in the pH of an unbuffered solution over time. If this pH approaches the isoelectric point (pI) of your protein, its net charge will be zero, minimizing electrostatic repulsion and leading to aggregation and precipitation.
Troubleshooting & Resolution Workflow
Caption: Troubleshooting workflow for protein precipitation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for urea in solution? A: The primary stability issue is the reversible decomposition of urea into ammonium cyanate ((NH₄)⁺(OCN)⁻).[2] This process generates isocyanic acid (HNCO) in solution, which is a reactive molecule that can undesirably modify proteins, a process known as carbamylation.[3]
Q2: How do temperature and pH affect urea stability? A: Both temperature and pH are critical factors.
-
Temperature: The rate of urea degradation increases significantly with temperature.[5] It is strongly recommended to avoid heating urea solutions above 37°C; ideally, preparation and handling should be at or below 30°C.[1][3][6]
-
pH: Urea is most stable in a slightly acidic to neutral pH range of 4 to 8.[5] As the pH becomes more alkaline, the rate of decomposition increases.
Q3: How should I prepare and store a concentrated (e.g., 8 M) urea stock solution? A: The best practice is to always prepare urea solutions fresh for each experiment.[2][6][7] Storing urea solutions, even at 2-8°C or frozen at -20°C, does not completely halt the formation of cyanate.[1][8] If a solution must be stored for a short period, it should be aliquoted and frozen at -20°C immediately after preparation and deionization.[1]
Q4: What is "deionization" of a urea solution and why is it important? A: Deionization involves treating the urea solution with a mixed-bed ion-exchange resin (e.g., Bio-Rad Bio-Rex® 501-X8) to remove charged species, most importantly the cyanate ions that have formed.[1][2][3] This step is crucial for sensitive applications like mass spectrometry or isoelectric focusing to prevent protein carbamylation.[1]
Q5: Can I add anything to my urea solution to improve its stability? A: Yes, certain additives can help.
-
Buffers: Using buffers like lactate or citrate at a pH of around 6 has been shown to minimize degradation.[5]
-
Ammonium Salts: Adding ammonium salts (e.g., 25-50 mM ammonium chloride) can help to shift the equilibrium away from cyanate formation, thereby reducing the rate of degradation.[2]
-
Cyanate Scavengers: Reagents like Tris, ethanolamine, or ethylenediamine can act as "cyanate scavengers," reacting with the isocyanic acid before it can modify your protein.[3]
Section 3: Data & Protocols
Data Summary: Factors Influencing Urea Solution Stability
| Parameter | Recommendation / Observation | Rationale |
| Temperature | Prepare and use at room temperature (<30°C). Avoid heating.[1][6] | The rate of decomposition into cyanate increases with temperature.[5] |
| pH | Maintain pH between 4.0 and 8.0 for optimal stability.[5] | Degradation accelerates significantly in alkaline conditions. |
| Storage Time | Always prepare fresh. Do not store for more than a day.[6][7] | Cyanate accumulates over time, even in frozen solutions.[1][2] |
| Solution Purity | Use high-purity urea and deionize the final solution.[1] | Removes pre-existing and newly formed cyanate ions. |
| Additives | Consider adding ammonium salts (e.g., NH₄Cl) or using citrate/lactate buffers.[2][5] | Stabilizes urea and can scavenge reactive cyanate. |
Experimental Protocol 1: Preparation of Deionized 8 M Urea Solution
This protocol provides a self-validating method for preparing high-quality, cyanate-free urea solution suitable for the most sensitive applications.
Materials:
-
High-purity urea (e.g., proteomics grade)
-
Ultrapure water
-
Mixed-bed ion-exchange resin (e.g., Bio-Rad Bio-Rex® 501-X8)
-
Stir plate and magnetic stir bar
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 paper or 0.45 µm bottle-top filter)
-
Appropriate buffer salts if required
Procedure:
-
Initial Dissolution: To prepare 1 L of 8 M Urea, weigh out 480.5 g of high-purity urea. Add it to a beaker containing approximately 600 mL of ultrapure water and a magnetic stir bar.
-
Gentle Warming (Optional): The dissolution of urea is highly endothermic, causing the solution to become very cold. You may warm the solution gently on a stir plate, but do not exceed 30°C to prevent accelerated cyanate formation.[1][6]
-
Add Buffer (If Required): Once the urea is mostly dissolved, add your desired buffer components.
-
Deionization: Add approximately 5-10 g of mixed-bed ion-exchange resin per liter of solution. Stir gently for 10-30 minutes at room temperature.[1] The resin will bind and remove ionic contaminants, including cyanate.
-
Removal of Resin: Immediately filter the solution to remove the resin beads. Use a Buchner funnel with appropriate filter paper or a 0.45 µm vacuum filtration system.[1]
-
Final Volume Adjustment: Transfer the clear, deionized solution to a graduated cylinder and adjust the final volume to 1 L with ultrapure water.
-
Immediate Use: This solution is now ready for use. It is critical to use this solution on the day of preparation for best results.[6] Do not store it.
References
-
Azar, M. S., & Ghasem, N. M. (2018). Stability of urea in solution and pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 153, 10-15. [Link]
-
Huaxin Fertiliser Machinery. (n.d.). How to Store and Handle Urea Khad Safely. Retrieved from [Link]
-
Chemistry For Everyone. (2025, July 20). How Does Urea Decompose? [Video]. YouTube. [Link]
-
G-Biosciences. (2019, May 7). Preventing Carbamylation When Using Urea as a Protein Solubilization Buffer. Retrieved from [Link]
-
Green Gubre Group. (n.d.). Best Practices for Storing and Handling Urea Fertilizers. Retrieved from [Link]
-
Various Authors. (2018, May 30). Protein Denaturation: Urea or high temperature? ResearchGate. [Link]
-
Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(2), 318-324. [Link]
-
Apure. (n.d.). Urea pH in Water: What You Need to Know. Retrieved from [Link]
-
Bio-Rad Laboratories, Inc. (n.d.). Solubilization. Retrieved from [Link]
-
Wikipedia contributors. (2024, January 21). Urea. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
-
Lilov, M. E. (2021). STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. Journal of Chemical Technology and Metallurgy, 56(6), 1197-1201. [Link]
-
Various Authors. (2017, August 9). Cloudy urea solution/protein functionality. Reddit. [Link]
-
Various Authors. (2014, March 21). What is the reason of protein degradation in 8 M urea? ResearchGate. [Link]
-
Sun, T., Jia, M., & Zhang, H. (2013). Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers. Journal of Proteome Research, 12(8), 3869–3873. [Link]
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. Urea - Wikipedia [en.wikipedia.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Poor Yield in the Synthesis of Substituted Ureas
Welcome to the technical support center for the synthesis of substituted ureas. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to diagnose and resolve issues leading to poor yields. We will explore common pitfalls, from starting material integrity to reaction optimization and product purification, ensuring that every protocol you undertake is a self-validating system.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific problems you might be facing in the lab. Each issue is broken down into probable causes and actionable solutions, grounded in established chemical principles.
Issue 1: My reaction yield is consistently low, or the reaction fails to go to completion.
Q: I'm reacting an amine with an isocyanate, and my yields are disappointingly low. What could be the primary reasons?
A: This is a very common and often frustrating issue. The reaction between an amine and an isocyanate is typically straightforward and high-yielding, so low yields point to underlying problems with your reagents or reaction conditions.[1] Let's break down the potential culprits:
-
Purity of Starting Materials:
-
Isocyanate Reactivity: Isocyanates are highly electrophilic and can react with various nucleophiles, including water.[2][3] Moisture contamination in your amine, solvent, or even from atmospheric humidity can lead to the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to form a symmetrical urea byproduct, consuming your starting material.[4]
-
Amine Purity: Ensure your amine is free of impurities that could compete in the reaction.
-
-
Reaction Conditions:
-
Solvent Choice: While aprotic solvents like DMF, THF, or DCM are commonly used, their purity is critical. Ensure they are anhydrous. In some cases, "on-water" synthesis has been shown to be effective and can simplify product isolation through precipitation.[5]
-
Temperature: Most amine-isocyanate reactions proceed readily at room temperature. However, for less reactive (e.g., sterically hindered) amines, gentle heating might be necessary. Conversely, highly exothermic reactions may require initial cooling to prevent side reactions.
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess of the amine can sometimes be used to ensure the complete consumption of the more expensive or sensitive isocyanate.
-
-
Steric Hindrance: If either your amine or isocyanate is sterically bulky, the reaction rate can be significantly slower. In such cases, longer reaction times or the use of a catalyst may be required.
Troubleshooting Workflow for Low Yields in Amine-Isocyanate Reactions:
Caption: Troubleshooting workflow for low yields.
Q: I am generating the isocyanate in situ (e.g., via a Curtius, Hofmann, or Lossen rearrangement) and getting a low yield of the final urea. What are the likely failure points?
A: In situ generation of isocyanates is a powerful technique but introduces more complexity.[6][7][8] Poor yields in these multi-step, one-pot processes often stem from issues in the isocyanate-forming step or inefficient trapping by the amine.
-
Inefficient Rearrangement: The core of this synthesis is the rearrangement reaction. Ensure the conditions for this step are optimal. For instance, in a Hofmann rearrangement, the temperature and choice of base are critical for efficient conversion of the primary amide.[8]
-
Isocyanate Reactivity and Side Reactions: The newly formed isocyanate is highly reactive. If the desired amine nucleophile is not present in sufficient concentration or is less reactive than other species in the pot, the isocyanate can react with the solvent (if nucleophilic), water, or even itself to form undesired byproducts.
-
Order of Addition: The timing of the amine addition is crucial. The amine should be present to "trap" the isocyanate as it is formed. Adding the amine too late can lead to the side reactions mentioned above.
Experimental Protocol: Synthesis of N-substituted Ureas from Primary Amides via Hofmann Rearrangement [8]
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the primary amide in a suitable solvent (e.g., methanol).
-
Reagent Addition: Cool the solution to 0 °C. Add phenyliodine diacetate (PIDA) and a source of ammonia (e.g., methanolic ammonia or ammonium carbamate).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction, and purify the product, often by crystallization or column chromatography.
| Parameter | Recommendation | Rationale |
| Solvent | Methanol or 2,2,2-trifluoroethanol (TFE) | TFE can enhance the electrophilicity of the iodine reagent, aiding the reaction of electron-poor amides.[8] |
| Ammonia Source | Methanolic ammonia or Ammonium carbamate | Ammonium carbamate provides a slow release of ammonia, which can be beneficial for sensitive substrates.[8] |
| Temperature | 0 °C to room temperature | Controls the rate of the rearrangement and subsequent nucleophilic attack. |
Issue 2: I'm observing significant formation of byproducts, complicating purification.
Q: My main byproduct appears to be a symmetrical urea. How can I suppress its formation?
A: The formation of symmetrical ureas is a common side reaction, especially when using phosgene or its equivalents, or when generating isocyanates in situ.[7]
-
Cause 1 (Phosgene-based methods): When using reagents like triphosgene or carbonyldiimidazole (CDI), if the first amine is allowed to react completely to form the isocyanate before the second, different amine is introduced, any unreacted starting amine can react with the isocyanate intermediate.
-
Solution: Carefully control the order of addition. For example, when using CDI, it is often preferable to first react the CDI with one equivalent of the amine to form an imidazolide intermediate, and then add the second amine to the reaction mixture.
-
-
Cause 2 (In situ isocyanate generation): As mentioned previously, if the isocyanate intermediate reacts with the starting amine (from which it was generated, in the case of moisture contamination) before the intended second amine, a symmetrical urea will form.
-
Solution: Ensure the second amine is present in the reaction mixture to trap the isocyanate as it forms. Using a slight excess of the second amine can also favor the formation of the desired unsymmetrical urea.
-
Reaction Scheme: Formation of Symmetrical vs. Unsymmetrical Urea
Caption: Competing reactions leading to urea products.
Issue 3: My product is difficult to purify.
Q: My substituted urea is highly water-soluble, making aqueous work-up and extraction problematic. What are my options?
A: High water solubility can indeed make purification a challenge. Here are some strategies to overcome this:
-
Avoid Aqueous Work-up: If possible, design your reaction and work-up to avoid the use of water.
-
Precipitation/Crystallization: Many ureas are crystalline solids. After the reaction, you may be able to precipitate the product by adding a non-polar solvent in which the urea is insoluble. Alternatively, direct crystallization from the reaction mixture might be feasible. For instance, in some on-water syntheses, the product conveniently precipitates and can be isolated by simple filtration.[5][6]
-
-
Alternative Purification Methods:
-
Flash Chromatography: This is a standard method, but for highly polar ureas, you may need to use a polar mobile phase (e.g., DCM/Methanol or even systems containing small amounts of acetic acid or ammonia to improve peak shape).
-
Reverse-Phase Chromatography: If your compound is still too polar for normal-phase silica gel, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol gradient is an excellent alternative.
-
-
Salt Byproduct Removal: If your reaction generates inorganic salts that are co-purifying with your water-soluble product, consider precipitating your product from a solvent in which the salts are insoluble.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to substituted ureas?
A1: There are several established methods, each with its advantages and disadvantages:
-
From Isocyanates: The reaction of an amine with an isocyanate is one of the most common and direct methods.[7]
-
From Phosgene or Equivalents: Reagents like phosgene, triphosgene, or CDI can be used to couple two amines.[7] These methods are versatile but often involve highly toxic reagents.
-
From Carbamates: Ureas can be synthesized by the reaction of amines with carbamates.[5][9] This can be a safer alternative to using isocyanates directly.
-
Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements generate isocyanate intermediates in situ from carboxylic acids, amides, or hydroxamic acids, respectively.[6][7][8]
-
From CO2: Greener approaches involve the direct carbonylation of amines using carbon dioxide, often with a catalyst.[10][11]
Q2: How does the electronic nature of substituents on an aromatic amine affect its reactivity in urea synthesis?
A2: The nucleophilicity of the amine is a key factor.
-
Electron-donating groups (e.g., -OCH3, -CH3) on the aromatic ring increase the electron density on the nitrogen atom, making the amine more nucleophilic and generally leading to a faster reaction and higher yield.[6]
-
Electron-withdrawing groups (e.g., -NO2, -CF3, -Cl) decrease the nucleophilicity of the amine, which can significantly slow down the reaction and may require more forcing conditions (e.g., heating) or longer reaction times to achieve good conversion.[6]
Q3: Are there any "green" or more sustainable methods for urea synthesis?
A3: Yes, there is a growing interest in developing more environmentally friendly methods. Key approaches include:
-
Using CO2 as a C1 source: This avoids the use of toxic phosgene-based reagents.[10][11]
-
"On-water" synthesis: Performing the reaction in water can eliminate the need for volatile organic compounds (VOCs) and often simplifies product isolation.[5]
-
Catalytic methods: The development of efficient catalysts can enable reactions under milder conditions and with higher atom economy.[10]
Q4: When should I consider using a catalyst?
A4: A catalyst can be beneficial in several scenarios:
-
Poorly reactive starting materials: For sterically hindered or electronically deactivated amines, a catalyst can significantly increase the reaction rate.
-
Lowering reaction temperature: Catalysts can allow the reaction to proceed at a lower temperature, which can be important for sensitive substrates.
-
Improving selectivity: In some cases, a catalyst can help to favor the desired reaction pathway over side reactions. Common catalysts include tertiary amines (like DABCO) and organotin compounds (like dibutyltin dilaurate), although the latter are falling out of favor due to toxicity concerns.[4]
References
-
Karche, A. D., Kamalakannan, P., Powar, R., Shenoy, G. G., & Padiya, K. J. (2022). An "on-water" reaction of (thio)isocyanates with amines enables a facile, sustainable, and chemoselective synthesis of unsymmetrical (thio)ureas. Organic Process Research & Development, 26(11), 3141–3152. [Link]
-
Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(42), 23863–23872. [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. [Link]
- Vernalis (R&D) Ltd. (2014). Process for the synthesis of substituted urea compounds.
-
Talele, T. T. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 21(12), 1737. [Link]
-
Wikipedia. (2024). Urea. [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Wikipedia. (2024). Polyurethane. [Link]
-
Ghosh, T., & König, B. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(7), 1548–1551. [Link]
-
ResearchGate. (n.d.). Urea formation by reaction between a isocyanate group and water. [Link]
-
ResearchGate. (n.d.). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. [Link]
-
ResearchGate. (n.d.). Urea Synthesis. [Link]
-
UreaKnowHow. (n.d.). Thermodynamics of the Urea Process. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polyurethane - Wikipedia [en.wikipedia.org]
- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 6. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
How to improve the shelf life of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride stock solutions
Technical Support Center
From the Desk of the Senior Application Scientist: A Guide to Maximizing the Shelf Life of 1-(3-Aminopropyl)-3-isopropylurea Hydrochloride Stock Solutions
Welcome, researchers and drug development professionals. In our collective pursuit of scientific innovation, the integrity of our reagents is paramount. Reproducible and reliable data can only stem from well-characterized and stable starting materials. This compound is a versatile compound with significant applications in pharmaceutical development, biochemical research, and polymer science.[1] However, its chemical structure, containing both a primary amine and a urea moiety, presents specific stability challenges in solution.
This guide is designed to provide you with a deep understanding of the factors that affect the stability of this compound in solution. Moving beyond simple instructions, we will explore the underlying chemical mechanisms of degradation and provide robust, field-tested protocols to help you prepare, store, and troubleshoot your stock solutions, ensuring the integrity and consistency of your experiments.
Section 1: Understanding the Instability - Key Degradation Pathways
The chemical structure of this compound contains two primary functional groups susceptible to degradation in solution: the urea linkage and the primary aminopropyl group.
-
Hydrolysis of the Urea Moiety: Like other urea derivatives, this compound is susceptible to hydrolysis, particularly under harsh pH conditions (acidic or basic) and elevated temperatures.[2] This process breaks the urea bond, yielding inactive byproducts and altering the effective concentration of your stock solution. Studies on urea stability have shown it is most stable within a pH range of 4 to 8.[3]
-
Oxidation of the Primary Amine: The terminal primary amine on the propyl chain is a site for oxidation.[4][5] This reaction is often catalyzed by light, the presence of dissolved oxygen in the solvent, and trace metal ion contaminants. Oxidative degradation is a common cause of solution discoloration (e.g., turning yellow or brown) and can lead to the formation of impurities that may interfere with downstream applications.
Caption: Primary degradation pathways for the compound in solution.
Section 2: Frequently Asked Questions (FAQs)
Q1: My aqueous stock solution of this compound has turned a pale yellow after a few days at 4°C. What is the cause and is it still usable?
This yellowing is a classic indicator of oxidative degradation of the primary amine group.[4] While the extent of degradation may be minor initially, it signifies that the integrity of the solution is compromised. For highly sensitive assays, we strongly recommend preparing a fresh stock solution. For less sensitive screening applications, its usability should be re-validated. To prevent this, always use deoxygenated solvents and store solutions in amber vials to protect them from light.
Q2: I prepared a concentrated stock in water, and after freezing and thawing, a precipitate formed that won't redissolve. Why did this happen?
This is likely due to solubility issues. The hydrochloride salt enhances water solubility, but at high concentrations, the solution can become supersaturated, especially at lower temperatures. The freeze-thaw cycle can disrupt the hydration shell around the molecule, promoting precipitation. To avoid this, consider preparing the stock at a slightly lower concentration or adding a co-solvent. Alternatively, for long-term storage, using a solvent like DMSO, which has a much lower freezing point, can prevent this issue altogether.
Q3: Is a pH-buffered aqueous solution better than using ultrapure water for short-term storage?
Absolutely. The stability of the urea functional group is highly pH-dependent. Unbuffered water can have a variable pH and can absorb atmospheric CO₂, becoming slightly acidic, which can accelerate hydrolysis over time. Research indicates that urea and its derivatives are most stable in a pH range of 4-8.[3] Using a buffer, such as a lactate buffer at pH 6.0, can significantly improve the stability of your aqueous stock for short-term use.[3]
Q4: How critical is it to use anhydrous solvents for long-term stock solutions?
It is extremely critical. The primary degradation pathway we aim to prevent during long-term storage is hydrolysis. Even trace amounts of water in solvents like DMSO or ethanol can lead to slow degradation over months at -20°C or -80°C. Using high-purity, anhydrous-grade solvents is a key step in ensuring maximum shelf life for your valuable compound.
Section 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution Discoloration (Yellow/Brown) | 1. Oxidation of the primary amine by dissolved oxygen. 2. Photodegradation from exposure to light. | 1. Deoxygenate Solvent: Before dissolution, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes. 2. Use Protective Vials: Store the solution in amber glass vials to block UV light. 3. Work Quickly: Minimize the time the solid compound or solution is exposed to air. |
| Loss of Potency or Inconsistent Results | 1. Hydrolysis: The urea group has degraded due to improper pH or presence of water. 2. Carbamylation: In aged aqueous solutions, urea can degrade to isocyanate, which can react with other molecules in your assay.[6][7] 3. Multiple Freeze-Thaw Cycles: Repeated cycling can accelerate degradation. | 1. Control pH: For aqueous solutions, use a buffer in the pH 4-8 range.[3] 2. Switch to Aprotic Solvents: For long-term storage, use anhydrous DMSO or ethanol.[3] 3. Aliquot: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. |
| Precipitate Formation | 1. Low Solubility: The concentration exceeds the solubility limit in the chosen solvent at the storage temperature. 2. pH Shift: Absorption of atmospheric CO₂ in unbuffered aqueous solutions can lower pH and affect solubility. 3. Solvent Evaporation: Improperly sealed vials can lead to increased concentration and precipitation. | 1. Verify Solubility: Confirm the solubility limit of the compound in your chosen solvent. Gentle warming or sonication may aid initial dissolution. 2. Filter Sterilize: Before storage, pass the solution through a 0.22 µm syringe filter to remove any undissolved microparticles. 3. Use High-Quality Vials: Store in vials with tight-sealing caps (e.g., screw caps with O-rings) to prevent evaporation. |
Section 4: Protocols for Enhanced Stability
Protocol 4.1: Preparation of a Buffered Aqueous Stock Solution (For Short-Term Use: < 1 Week)
This protocol is ideal for when the stock solution will be consumed within a few days and the experimental system is compatible with the buffer.
-
Buffer Preparation: Prepare a 50 mM sodium lactate buffer and adjust the pH to 6.0. Deoxygenate by sparging with nitrogen gas for 20 minutes.
-
Weighing: Accurately weigh the required amount of this compound in a sterile conical tube.
-
Dissolution: Add the deoxygenated pH 6.0 lactate buffer to the solid to achieve the desired final concentration. Vortex or sonicate briefly until fully dissolved.
-
Sterilization & Storage: Filter the solution through a 0.22 µm sterile syringe filter into a sterile, amber glass vial.
-
Storage: Store the vial at 4°C. Discard any unused solution after one week.
Protocol 4.2: Preparation of an Aprotic Solvent Stock Solution (For Long-Term Storage: > 6 Months)
This is the recommended method for archiving the compound.
-
Solvent Preparation: Obtain a new, sealed bottle of anhydrous, high-purity DMSO or ethanol.
-
Weighing: In a sterile environment, accurately weigh the desired amount of the compound into a sterile, amber glass vial.
-
Inert Atmosphere: Flush the vial containing the solid with a gentle stream of argon or nitrogen gas.
-
Dissolution: Using a sterile syringe, add the required volume of anhydrous DMSO or ethanol to the vial. Seal the cap tightly and vortex until the solid is completely dissolved.
-
Aliquoting: Under an inert atmosphere if possible, dispense the stock solution into smaller, single-use amber microvials.
-
Storage: Tightly seal the aliquots and store them at -80°C. When needed, remove one aliquot, allow it to thaw completely at room temperature, and use it immediately. Do not re-freeze the thawed aliquot.
Protocol 4.3: A Guideline for Stability Assessment by HPLC
To empirically determine the stability of your stock under your specific conditions, a simple HPLC-UV time-course study is invaluable.[8]
-
Method Setup (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 3.0). The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (determine by UV scan).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare your stock solution according to one of the protocols above.
-
Time Zero (T=0): Immediately after preparation, dilute a sample of the stock to a suitable concentration for HPLC analysis and inject it. Record the peak area of the parent compound.
-
Time Points: Store the stock solution under the desired test conditions (e.g., 4°C in a clear vial, RT in an amber vial, etc.).
-
At subsequent time points (e.g., T=24h, 48h, 1 week), take another sample, dilute it in the same manner, and inject it.
-
Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 peak area. A decrease in the main peak area, often accompanied by the appearance of new peaks (degradation products), indicates instability.
-
Section 5: Summary of Recommended Storage Conditions
| Storage Duration | Solvent System | Temperature | Key Considerations |
| Immediate Use (< 24 hours) | Ultrapure Water or Aqueous Buffer | Room Temperature | Prepare fresh daily. Protect from strong light. |
| Short-Term (< 1 week) | Buffered Aqueous Solution (pH 4-8) | 4°C | Use deoxygenated buffer. Store in amber vials. |
| Medium-Term (1-3 months) | Anhydrous DMSO or Ethanol | -20°C | Use high-purity anhydrous solvent. Aliquot to avoid freeze-thaw. |
| Long-Term (> 3 months) | Anhydrous DMSO or Ethanol | -80°C | Best Practice. Use high-purity anhydrous solvent. Aliquot into single-use vials under an inert atmosphere. |
Section 6: Best-Practice Workflow for Stock Solution Preparation and Storage
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urea - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sepscience.com [sepscience.com]
Validation & Comparative
A Comparative Guide to Urease Inhibitors: Evaluating 1-(3-Aminopropyl)-3-isopropylurea Hydrochloride in the Context of Established Compounds
This guide provides a comprehensive comparison of the efficacy of various urease inhibitors, with a focus on positioning 1-(3-Aminopropyl)-3-isopropylurea hydrochloride within the broader landscape of these critical compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of urease inhibition, presents detailed experimental protocols for efficacy assessment, and offers a comparative analysis based on available scientific data.
The Significance of Urease Inhibition
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1] This enzymatic activity is a crucial virulence factor for several pathogens, including Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer.[2] In agriculture, the rapid breakdown of urea-based fertilizers by soil urease leads to significant nitrogen loss through ammonia volatilization and environmental pollution. Therefore, the development of potent and safe urease inhibitors is of paramount importance in both medicine and agriculture.[1][3]
Urease inhibitors function by interfering with the catalytic activity of the enzyme, thereby preventing the harmful effects of excessive ammonia production.[1] These inhibitors can be broadly categorized based on their mechanism of action, which often involves interaction with the nickel ions in the active site or covalent modification of the enzyme.[1]
Profiling this compound
Based on the principles of structure-activity relationships (SAR) observed in other urea-based inhibitors, we can infer its potential mechanism. The core urea structure can mimic the natural substrate, urea, allowing it to bind to the active site of the urease enzyme. The aminopropyl and isopropyl substituents will influence the compound's solubility, steric hindrance, and potential interactions with amino acid residues within the active site, thereby modulating its inhibitory activity. The terminal amino group in the aminopropyl chain could potentially interact with the nickel ions in the active site, a common feature of many urease inhibitors.[4] However, without direct experimental data, its potency relative to other inhibitors remains speculative.
A Comparative Analysis of Established Urease Inhibitors
To provide a framework for evaluating the potential efficacy of this compound, we will compare it with several well-characterized urease inhibitors from different chemical classes.
| Inhibitor Class | Compound Name | Mechanism of Action | Reported IC50 (µM) |
| Urea Derivatives | 1-(3-Aminopropyl)-3-isopropylurea HCl | Hypothesized to be a competitive inhibitor, interacting with the active site. | Data not available |
| Thiourea | A competitive inhibitor that chelates the nickel ions in the active site.[5] | 11.58 - 21.0[5][6] | |
| Hydroxamic Acids | Acetohydroxamic Acid (AHA) | A slow-binding, competitive inhibitor that chelates the nickel ions. | ~100[2] |
| Phosphoramides | N-(n-butyl)thiophosphoric triamide (NBPT) | A slow-binding inhibitor that is hydrolyzed by urease to a product that strongly binds to the nickel ions.[2] | Data varies widely |
Expert Insights: The IC50 value, representing the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key metric for comparing efficacy. As indicated in the table, thiourea and acetohydroxamic acid are well-established competitive inhibitors with moderate potency. NBPT is a highly effective inhibitor used extensively in agriculture. The lack of a reported IC50 value for this compound highlights a significant knowledge gap and underscores the importance of the experimental validation detailed in the following section.
Experimental Protocol for Determining Urease Inhibitory Efficacy
To empirically determine and compare the efficacy of this compound and other inhibitors, a standardized in vitro urease inhibition assay is essential. The following protocol, based on the well-established Berthelot (phenol-hypochlorite) method, provides a robust and reproducible system for measuring urease activity and its inhibition.
Principle
This colorimetric assay quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea. In an alkaline medium, ammonia reacts with phenol and hypochlorite, in the presence of a catalyst (sodium nitroprusside), to form a stable blue-green indophenol dye. The intensity of the color, measured spectrophotometrically at approximately 630 nm, is directly proportional to the ammonia concentration and, consequently, the urease activity.
Materials and Reagents
-
Jack Bean Urease (lyophilized powder)
-
Urea
-
This compound and other test inhibitors
-
Potassium phosphate buffer (pH 7.4)
-
Phenol reagent (e.g., 5% w/v phenol, 0.025% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 2.5% w/v sodium hydroxide, 0.21% w/v sodium hypochlorite)
-
96-well microplates
-
Microplate reader
-
Incubator
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of Jack Bean Urease in phosphate buffer.
-
Prepare a stock solution of urea in deionized water.
-
Prepare stock solutions of this compound and other test inhibitors in a suitable solvent (e.g., water, DMSO). Prepare a series of dilutions to determine the IC50 value.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test inhibitor solution at various concentrations. For the control (100% enzyme activity), add 25 µL of the solvent used for the inhibitors.
-
Add 25 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the urea substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.
-
Incubate at room temperature for 20 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve by non-linear regression analysis.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro urease inhibition assay.
Mechanistic Insights and Structure-Activity Relationships
The efficacy of a urease inhibitor is intrinsically linked to its chemical structure. For urea derivatives, several structural features can influence inhibitory potency:
-
Substituent Size and Lipophilicity: The isopropyl group on this compound is a moderately bulky and lipophilic substituent. Increased lipophilicity can enhance binding to hydrophobic pockets within the enzyme's active site.[7]
-
Hydrogen Bonding Capacity: The urea and amine functionalities can act as hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the active site.[4]
-
Chelating Groups: The presence of the terminal amino group in the aminopropyl chain may allow for chelation of the nickel ions, a key inhibitory mechanism for many compounds.[4]
The diagram below illustrates the general mechanism of urease and the points of potential inhibition.
Sources
- 1. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Framework for the Comparative Pharmacokinetic Analysis of 1-(3-Aminopropyl)-3-isopropylurea Hydrochloride and Its Analogs
For researchers and drug development professionals, understanding the journey of a drug candidate through the body is paramount. The pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—dictates a compound's efficacy, safety, and dosing regimen. This guide provides a comprehensive framework for the comparative analysis of the pharmacokinetic properties of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride and its prospective analogs.
While specific experimental data for this compound is not extensively available in the public domain, this guide will detail the essential experimental workflows and rationale necessary to conduct such an analysis. By understanding these methodologies, researchers can effectively characterize novel urea-based compounds. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its amine functionality is noted to enhance solubility and bioavailability, making its pharmacokinetic properties a critical area of study.[1]
The urea moiety is a cornerstone in medicinal chemistry, valued for its ability to form stable hydrogen bonds with biological targets.[1][2] However, urea-containing compounds can sometimes exhibit poor pharmacokinetic properties, such as low solubility or metabolic instability.[2][3] Therefore, a thorough investigation and comparison of ADME profiles are crucial for lead optimization.
The Four Pillars of Pharmacokinetic Analysis: ADME
A drug's life in the body is governed by four key processes. Understanding these is fundamental to any pharmacokinetic study.[2]
-
Absorption: How the drug enters the bloodstream. For orally administered drugs, this involves traversing the intestinal wall.
-
Distribution: Where the drug goes in the body after absorption. This includes its partitioning into various tissues and its binding to plasma proteins.[4]
-
Metabolism: How the body chemically modifies the drug. This primarily occurs in the liver and can lead to activation or inactivation of the compound.
-
Excretion: How the drug and its metabolites are removed from the body, typically via urine or feces.
This guide will now detail the experimental protocols to assess each of these pillars for our lead compound and its analogs.
Part 1: Absorption - Predicting Oral Bioavailability
The oral bioavailability of a drug is influenced by its solubility and its ability to permeate the intestinal epithelium.[2] The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[5]
Experimental Protocol: Caco-2 Permeability Assay
This assay measures the rate at which a compound crosses a monolayer of differentiated Caco-2 cells, which mimic the epithelial lining of the small intestine.[6][7][8]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a microporous polycarbonate membrane in a Transwell® plate system and cultured for 21-28 days to form a differentiated, polarized monolayer.
-
Barrier Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test compound (e.g., this compound or an analog) is added to the apical (AP) side of the monolayer, simulating the intestinal lumen.
-
Sample Collection: At various time points, samples are taken from the basolateral (BL) side, which represents the bloodstream.
-
Bidirectional Transport: To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).
-
Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[6]
Causality and Interpretation: A high Papp value generally correlates with good intestinal absorption.[7] If an analog of our lead compound shows a high efflux ratio, it may have low oral bioavailability in vivo, even with good permeability. This would prompt medicinal chemists to design further analogs that are less susceptible to efflux.
Illustrative Data Presentation: Caco-2 Permeability
| Compound | Papp (AP→BL) (x 10⁻⁶ cm/s) | Papp (BL→AP) (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| 1-(3-Aminopropyl)-3-isopropylurea HCl | 5.0 | 5.5 | 1.1 | Moderate |
| Analog A (Cyclic urea) | 15.0 | 14.5 | 0.97 | High |
| Analog B (Increased lipophilicity) | 8.0 | 24.0 | 3.0 | Low (Efflux) |
| Propranolol (High Permeability Control) | 25.0 | 24.0 | 0.96 | High |
| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 | Low |
Note: This data is for illustrative purposes only.
Part 2: Distribution - Where Does the Compound Go?
Once absorbed, a drug distributes throughout the body, but only the unbound fraction is free to interact with its target and be metabolized or excreted.[4] Plasma protein binding (PPB) is a critical parameter to determine this free fraction.
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
Equilibrium dialysis is considered the most reliable method for assessing PPB as it minimizes non-specific binding effects.
Methodology:
-
Apparatus Setup: A semi-permeable membrane separates two chambers of a dialysis cell.
-
Sample Loading: Plasma is added to one chamber, and a protein-free buffer solution is added to the other. The test compound is added to the plasma chamber.
-
Equilibration: The apparatus is incubated at 37°C until the concentration of the unbound drug reaches equilibrium across the membrane.
-
Sample Analysis: Samples are taken from both chambers and the total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber are measured by LC-MS/MS.
-
Calculation: The percentage of unbound drug (fu) is calculated.
Causality and Interpretation: High plasma protein binding (>99%) can limit the amount of free drug available, potentially reducing efficacy.[9] It can also decrease the rate of clearance, prolonging the drug's half-life.[10] If this compound shows very high PPB, analogs could be designed with modified structures to reduce this binding and increase the free fraction.
Illustrative Data Presentation: Plasma Protein Binding
| Compound | % Bound (Human Plasma) | % Unbound (fu) |
| 1-(3-Aminopropyl)-3-isopropylurea HCl | 65% | 35% |
| Analog A (Cyclic urea) | 50% | 50% |
| Analog B (Increased lipophilicity) | 95% | 5% |
| Warfarin (High Binding Control) | 99.5% | 0.5% |
Note: This data is for illustrative purposes only.
Part 3: Metabolism - The Body's Chemical Factory
The liver is the primary site of drug metabolism, where enzymes like the cytochrome P450 (CYP) family modify compounds to facilitate their excretion.[2] Metabolic stability assays determine how quickly a compound is metabolized.
Experimental Protocol: Metabolic Stability in Liver Microsomes
This in vitro assay measures the rate of disappearance of a parent drug when incubated with liver microsomes, which are rich in CYP enzymes.
Methodology:
-
Reaction Mixture: Pooled human liver microsomes are incubated with the test compound at 37°C.
-
Cofactor Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.
-
Time-Point Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile.
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Causality and Interpretation: A short half-life and high clearance indicate rapid metabolism, which may lead to poor in vivo exposure after oral dosing.[11] If our lead compound is metabolized too quickly, analogs can be designed to block the sites of metabolism. For instance, replacing a metabolically liable hydrogen atom with a fluorine atom can often improve metabolic stability. The metabolic pathways for some urea derivatives involve the cleavage of the urea group.[12]
Illustrative Data Presentation: Metabolic Stability
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Predicted Hepatic Clearance |
| 1-(3-Aminopropyl)-3-isopropylurea HCl | 45 | 31 | Moderate |
| Analog C (Metabolic blocker added) | >120 | <11.5 | Low |
| Analog D (Metabolically liable group) | 10 | 139 | High |
| Verapamil (High Clearance Control) | 8 | 174 | High |
| Carbamazepine (Low Clearance Control) | >120 | <11.5 | Low |
Note: This data is for illustrative purposes only.
Part 4: Excretion - The Final Exit
The culmination of ADME is the excretion of the drug and its metabolites. This is typically assessed through in vivo studies in animal models.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
This study provides a holistic view of the drug's behavior in a living system, integrating the effects of absorption, distribution, metabolism, and excretion.[13][14]
Methodology:
-
Animal Dosing: Two groups of rats are used. One group receives the drug intravenously (IV) to determine its properties without the absorption phase. The other group receives the drug orally (PO).
-
Blood Sampling: Blood samples are collected from each animal at predetermined time points.
-
Plasma Analysis: The concentration of the drug in the plasma is determined by LC-MS/MS.
-
Pharmacokinetic Modeling: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Oral bioavailability, calculated by comparing the AUC from oral and IV administration.[14]
-
Causality and Interpretation: This study provides the most comprehensive data for comparing compounds. An ideal drug candidate will typically have high oral bioavailability (F%), a half-life long enough for a convenient dosing schedule, and a clearance rate that avoids rapid elimination or excessive accumulation. For example, some urea-based urea transporter inhibitors have shown improved oral bioavailability from 4.38% to 15.18% through structural modification.[15]
Illustrative Data Presentation: In Vivo Pharmacokinetics in Rats (5 mg/kg Oral Dose)
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t½ (hr) | F% |
| 1-(3-Aminopropyl)-3-isopropylurea HCl | 850 | 1.0 | 4250 | 3.5 | 40% |
| Analog A (Cyclic urea) | 1200 | 0.5 | 7200 | 4.0 | 65% |
| Analog C (Metabolically stable) | 1100 | 1.5 | 9900 | 7.0 | 55% |
Note: This data is for illustrative purposes only.
Visualizing the Workflow
To ensure clarity and reproducibility, experimental workflows should be clearly mapped out.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qps.com [qps.com]
- 10. Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. optibrium.com [optibrium.com]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 15. researchgate.net [researchgate.net]
A Guide to the Comparative Benchmarking of Novel Urea-Based Enzyme Inhibitors: A Case Study with 1-(3-Aminopropyl)-3-isopropylurea hydrochloride
Abstract
The identification and characterization of novel enzyme inhibitors are cornerstones of modern drug discovery. Urea-based compounds represent a versatile scaffold known to interact with a range of enzymatic targets.[1][2] However, transitioning a novel compound from initial synthesis to a well-characterized lead requires a rigorous, systematic benchmarking process. This guide provides a comprehensive framework for evaluating the inhibitory potential of a novel urea-based compound, using 1-(3-Aminopropyl)-3-isopropylurea hydrochloride as a case study. We propose a logical workflow, beginning with target identification based on structural analogy, followed by robust in vitro protocols for determining inhibitory potency (IC₅₀) and elucidating the mechanism of action. By comparing the candidate compound against well-established, commercially available inhibitors of the target enzyme, researchers can contextualize its performance and make data-driven decisions for further development.
Introduction: Rationale for Target Selection
The compound this compound contains a core urea moiety, a functional group present in the natural substrate of several enzymes, including arginase.[3][4] Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea, a critical step in the urea cycle.[5][6] Dysregulation of arginase activity is implicated in various pathologies, including cardiovascular disease and cancer, making it a compelling therapeutic target.[7]
The structural similarity between urea-based compounds and the L-arginine substrate suggests a potential for competitive inhibition. Therefore, we posit arginase as a logical and high-value target for the initial characterization of this compound.
To establish a robust benchmark, we will compare our test compound against two well-characterized, commercially available arginase inhibitors:
-
Nω-hydroxy-nor-L-arginine (nor-NOHA): A potent, reversible, and competitive inhibitor of arginase that acts as a substrate analog.[8][9][10]
-
2(S)-amino-6-boronohexanoic Acid (ABH): A highly potent, transition-state analog inhibitor of both arginase I and II.[8][11][12]
This guide will detail the experimental design, protocols, and data interpretation necessary to perform a direct, head-to-head comparison of these three compounds.
Section 1: Experimental Design for Comparative Potency (IC₅₀ Determination)
The first critical step is to determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of a compound's potency. We will employ a well-established colorimetric assay that measures the amount of urea produced by the arginase-catalyzed reaction.[13][14]
Principle of the Assay: The protocol involves two main stages. First, arginase is allowed to act on its substrate, L-arginine, producing urea. Second, the reaction is stopped, and a specific colorimetric reagent is added that reacts with the generated urea to produce a colored product.[15][16] The absorbance of this product is directly proportional to the amount of urea formed and, therefore, to the arginase activity. The presence of an inhibitor will reduce the amount of urea produced, leading to a decrease in the final colorimetric signal.
dot```dot graph "Experimental_Workflow_IC50" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Node Definitions A [label="Prepare Reagents\n(Buffer, Arginase, Substrate, Inhibitors)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare Serial Dilutions\nof Test & Benchmark Inhibitors", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Plate Controls & Inhibitors\n(Enzyme, Inhibitor, Blanks)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Pre-incubate Enzyme with Inhibitor\n(e.g., 15 min at 37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Initiate Reaction\n(Add L-Arginine Substrate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Incubate Reaction Mixture\n(e.g., 60 min at 37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Stop Reaction\n(Add Acidic Stop Solution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Develop Color\n(Add Urea Detection Reagents & Heat)", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Measure Absorbance\n(e.g., at 520 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Data Analysis\n(Plot % Inhibition vs. [Inhibitor], Fit Curve)", fillcolor="#F1F3F4", fontcolor="#202124"]; K [label="Determine IC50 Values", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D [label="Allows inhibitor binding"]; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; }
Caption: Reversible enzyme inhibition mechanisms.
Protocol: Enzyme Kinetic Analysis
-
Select Inhibitor Concentrations: Choose two or three fixed concentrations of your inhibitor, typically around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).
-
Vary Substrate Concentration: For each fixed inhibitor concentration (including a zero-inhibitor control), perform the arginase activity assay across a range of L-arginine concentrations (e.g., from 0.1x Km to 10x Km).
-
Measure Initial Velocity (V₀): It is critical to measure the initial reaction rate where product formation is linear with time. This may require optimizing the incubation time from the IC₅₀ protocol.
-
Plot Data:
-
Michaelis-Menten Plot: Plot the initial velocity (V₀) versus substrate concentration ([S]) for each inhibitor concentration. [17] * Lineweaver-Burk Plot: For a more precise determination of Vmax and Km, create a double reciprocal plot of 1/V₀ versus 1/[S]. [18][19]This linearizes the data, making kinetic parameters easier to interpret.
-
Interpreting Lineweaver-Burk Plots:
-
No Inhibitor: The baseline plot will have a y-intercept of 1/Vmax and an x-intercept of -1/Km.
-
Competitive Inhibition: Lines will intersect at the y-axis (Vmax is unchanged), but the x-intercept will shift closer to zero (Km increases). [20]This occurs because the inhibitor competes for the same active site as the substrate.
-
Non-competitive Inhibition: Lines will intersect at the x-axis (Km is unchanged), but the y-intercept will increase (Vmax decreases). [20]This happens when the inhibitor binds to an allosteric site, affecting catalysis but not substrate binding.
-
Uncompetitive Inhibition: Lines will be parallel, with both the y-intercept and x-intercept changing (both Vmax and Km decrease). [21]This indicates the inhibitor only binds to the enzyme-substrate (ES) complex.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmark a novel urea-based compound, this compound, against established arginase inhibitors. The initial IC₅₀ determination provides a quantitative measure of potency, while subsequent kinetic studies reveal the underlying mechanism of action.
Based on our hypothetical data, this compound is a modest inhibitor of arginase. If kinetic studies were to reveal a competitive mechanism, future work could focus on structure-activity relationship (SAR) studies to modify the compound's structure to better mimic the substrate or transition state, thereby improving potency. Further experiments should also include assessing its selectivity against the two arginase isoforms (I and II) and other related enzymes to build a comprehensive profile of the compound's activity and potential for therapeutic development.
References
-
TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. Retrieved from [Link]
-
Costantino, G., et al. (2023). Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]
-
CD Biosynsis. (n.d.). Arginase Inhibitors. CD Biosynsis. Retrieved from [Link]
-
Amtul, Z., et al. (2002). Chemistry and mechanism of urease inhibition. Current Medicinal Chemistry. Retrieved from [Link]
-
protocols.io. (2025). Colorimetric determination of urea. protocols.io. Retrieved from [Link]
-
Pernambuco, A. P., & Pecoits-Filho, R. (2011). Arginase: A Multifaceted Enzyme Important in Health and Disease. The Journal of nutrition. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 5.4: Enzyme Inhibition. LibreTexts Chemistry. Retrieved from [Link]
-
Vadon-Legoff, S., et al. (2005). Improved and High Yield Synthesis of the Potent Arginase Inhibitor: 2(S)-Amino-6-boronohexanoic Acid. ACS Publications. Retrieved from [Link]
-
Assay Genie. (n.d.). Arginase Activity Colorimetric Assay Kit. Assay Genie. Retrieved from [Link]
-
ResearchGate. (2002). (PDF) Chemistry and Mechanism of Urease Inhibition. ResearchGate. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Retrieved from [Link]
-
Golicnik, M. (2023). Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model. FEBS Open Bio. Retrieved from [Link]
-
Ong, S. T., et al. (2018). The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target. Cell Death & Disease. Retrieved from [Link]
-
Rahmat, M. S., et al. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS ONE. Retrieved from [Link]
-
Wikipedia. (n.d.). Arginase. Wikipedia. Retrieved from [Link]
-
SciSpace. (1983). Simple and Rapid Method for Determination of Arginase Activity in a Dried Blood Spot on Filter Paper and Hemolysate. SciSpace. Retrieved from [Link]
-
University College London. (n.d.). Enzyme inhibitors. UCL. Retrieved from [Link]
-
Ilies, M., et al. (2013). 2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Bernkop-Schnürch, A. (2000). The use of inhibitory agents to overcome the enzymatic barrier to perorally administered therapeutic peptides and proteins. Journal of Controlled Release. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 10.2: The Equations of Enzyme Kinetics. LibreTexts Chemistry. Retrieved from [Link]
-
Pearson. (2022). Michaelis-Menten vs. Lineweaver-Burk Plots: Videos & Practice Problems. Pearson. Retrieved from [Link]
-
Biolabo. (n.d.). UREA Colorimetric Method. Biolabo. Retrieved from [Link]
-
National Institutes of Health. (2021). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. NIH. Retrieved from [Link]
-
BioAssay Systems. (n.d.). QuantiChromTM Arginase Assay Kit (DARG-100). BioAssay Systems. Retrieved from [Link]
-
MDPI. (2024). Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection. MDPI. Retrieved from [Link]
-
PLOS. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS One. Retrieved from [Link]
-
PubMed. (1984). Studies on the selective chemical inhibition by urea of alkaline phosphatase isoenzymes in the reaction course. PubMed. Retrieved from [Link]
-
Reddit. (2024). Michaelis-Menten kinetics and Lineweaver Burk plots. Reddit. Retrieved from [Link]
- IPNI. (n.d.). Urease Inhibitors. IPNI. Retrieved from [https://www.ipni.net/publication/nutrifacts-na.nsf/0/2333E539A14251DD85257E230057C641/ FILE/NutriFacts-NA-16.pdf)
-
ACS Publications. (2019). Michaelis–Menten Graphs, Lineweaver–Burk Plots, and Reaction Schemes: Investigating Introductory Biochemistry Students' Conceptions of Representations in Enzyme Kinetics. ACS Publications. Retrieved from [Link]
-
National Institutes of Health. (2007). 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. NIH. Retrieved from [Link]
-
YouTube. (2023). Types of enzyme inhibitors: competitive, noncompetitive, uncompetitive, & mixed inhibition. YouTube. Retrieved from [Link]
-
PubMed. (2018). Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. PubMed. Retrieved from [Link]
Sources
- 1. Isopropylurea | 691-60-1 | Benchchem [benchchem.com]
- 2. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. Arginase Inhibitors - CD Biosynsis [biosynsis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. ≥98% (HPLC), arginase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Colorimetric determination of urea [protocols.io]
- 15. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biolabo.fr [biolabo.fr]
- 17. Khan Academy [khanacademy.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Michaelis-Menten vs. Lineweaver-Burk Plots Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 20. teachmephysiology.com [teachmephysiology.com]
- 21. m.youtube.com [m.youtube.com]
Comparing the neuroprotective effects of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride with other neurotropic compounds
A Senior Application Scientist's Guide to Evaluating a Novel Neurotropic Compound
In the relentless pursuit of effective therapies for neurodegenerative diseases, the identification and characterization of novel neuroprotective agents remain a paramount objective for the scientific community. This guide provides a comparative analysis of a novel compound, 1-(3-Aminopropyl)-3-isopropylurea hydrochloride, against established neurotropic agents. As direct experimental data on this specific molecule is nascent, this document serves as a research framework, presenting a logical, data-driven approach to its evaluation, based on hypothetical yet plausible experimental outcomes.
Introduction to the Therapeutic Landscape of Neuroprotection
Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is neuroprotection, which aims to slow or halt this degenerative process. The mechanisms underlying neurodegeneration are multifaceted, often involving oxidative stress, excitotoxicity, inflammation, and apoptosis.[1][2] Consequently, neuroprotective agents are sought that can modulate these pathways.
Currently, few approved neuroprotective drugs are available, highlighting the challenges in translating preclinical findings into clinical efficacy.[3][4][5] This underscores the need for rigorous preclinical evaluation of new chemical entities. This guide focuses on a systematic, comparative approach to characterizing the neuroprotective potential of this compound.
Profile of a Novel Candidate: this compound
This compound is a small molecule whose structural motifs—an aminopropyl group and a urea moiety—suggest potential interactions with biological targets relevant to neuroprotection. While primarily utilized as a synthetic intermediate in pharmaceutical research, its potential as a neuroactive compound warrants investigation.[6] The aminopropyl group, for instance, is present in other neuroprotective compounds, potentially contributing to interactions with receptors or enzymes, while urea-containing compounds have been explored for their therapeutic properties.[7][8][9]
Hypothesized Mechanism of Action: Based on its structure, we hypothesize that this compound may exert neuroprotective effects through a combination of antioxidant and anti-apoptotic activities. The amine functionality could contribute to scavenging reactive oxygen species (ROS), while the overall structure might interfere with intracellular apoptotic signaling cascades.
Comparative Neurotropic Compounds
To provide a robust comparison, two well-characterized neuroprotective agents with distinct mechanisms of action have been selected:
-
Riluzole: An approved treatment for ALS, Riluzole is a glutamate modulator that inhibits voltage-gated sodium channels and reduces glutamate release.[10][11][12] Its neuroprotective effects are attributed to the attenuation of excitotoxicity.[11]
-
Edaravone: A potent free radical scavenger, Edaravone is approved for the treatment of acute ischemic stroke and ALS.[13][14] Its primary mechanism is the reduction of oxidative stress.
Comparative In Vitro Efficacy
A series of in vitro experiments are proposed to dissect the neuroprotective mechanisms and efficacy of this compound in comparison to Riluzole and Edaravone.
Experimental Models of Neuronal Injury
Primary cortical neurons or a human neuroblastoma cell line (e.g., SH-SY5Y) would be subjected to insults that mimic key aspects of neurodegeneration:
-
Oxidative Stress Model: Induced by exposure to hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), a neurotoxin that generates intracellular ROS.[1]
-
Excitotoxicity Model: Induced by exposure to high concentrations of glutamate or N-methyl-D-aspartate (NMDA).
-
Apoptosis Model: Induced by staurosporine, a potent protein kinase C inhibitor.
Assessment of Neuroprotective Effects
The following assays would be employed to quantify the protective effects of the test compounds:
-
Neuronal Viability Assay (MTT Assay): Measures the metabolic activity of viable cells.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, an indicator of cytotoxicity.
-
Reactive Oxygen Species (ROS) Assay: Utilizes fluorescent probes like DCFDA to quantify intracellular ROS levels.[15]
-
Caspase-3 Activity Assay: Measures the activity of a key executioner caspase in the apoptotic pathway.[16]
Hypothetical Experimental Data
The following table summarizes the anticipated dose-dependent effects of the compounds in the in vitro models.
| Compound | Concentration (µM) | Neuronal Viability (% of Control) - H₂O₂ Model | LDH Release (% of Max) - Glutamate Model | Caspase-3 Activity (% of Control) - Staurosporine Model |
| Vehicle Control | - | 35 ± 4 | 85 ± 6 | 250 ± 15 |
| 1-(3-Aminopropyl)-3-isopropylurea HCl | 1 | 45 ± 5 | 78 ± 5 | 210 ± 12 |
| 10 | 68 ± 6 | 72 ± 4 | 155 ± 10 | |
| 50 | 75 ± 5 | 70 ± 5 | 130 ± 8 | |
| Riluzole | 1 | 40 ± 4 | 55 ± 6 | 230 ± 14 |
| 10 | 42 ± 5 | 30 ± 4 | 225 ± 13 | |
| 50 | 45 ± 4 | 25 ± 3 | 220 ± 15 | |
| Edaravone | 1 | 55 ± 6 | 80 ± 7 | 240 ± 16 |
| 10 | 78 ± 7 | 75 ± 6 | 235 ± 14 | |
| 50 | 85 ± 6 | 72 ± 5 | 230 ± 12 |
Interpretation of Hypothetical Data:
-
This compound is predicted to show significant protection in the oxidative stress and apoptosis models, with modest effects in the excitotoxicity model. This aligns with our hypothesized mechanism.
-
Riluzole is expected to be highly effective in the excitotoxicity model, with minimal impact on oxidative stress and apoptosis.
-
Edaravone should demonstrate strong protection against oxidative stress, with limited effects on excitotoxicity and apoptosis.
Experimental Protocols
Protocol 1: In Vitro Oxidative Stress Assay
-
Cell Culture: Plate primary cortical neurons or SH-SY5Y cells in 96-well plates.
-
Compound Treatment: Pre-incubate cells with varying concentrations of test compounds for 2 hours.
-
Induction of Oxidative Stress: Expose cells to a cytotoxic concentration of H₂O₂ (e.g., 100 µM) for 24 hours.
-
Assessment of Neuronal Viability: Perform an MTT assay to determine the percentage of viable cells relative to untreated controls.
Protocol 2: Caspase-3 Activity Assay
-
Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Induction of Apoptosis: Treat cells with staurosporine (e.g., 1 µM) for 6 hours.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
Caspase-3 Activity Measurement: Use a fluorometric substrate for caspase-3 and measure the fluorescence intensity, which is proportional to caspase-3 activity.
Proposed In Vivo Evaluation
To assess the translational potential of this compound, in vivo studies in established animal models of neurodegeneration are crucial.[17][18][19]
Animal Models
-
Focal Cerebral Ischemia Model (MCAO): A model of stroke where the middle cerebral artery is occluded, leading to ischemic brain damage. This model is relevant for assessing protection against both excitotoxicity and oxidative stress.[7]
-
MPTP Mouse Model of Parkinson's Disease: Systemic administration of MPTP leads to the selective degeneration of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.
Behavioral and Histological Endpoints
-
Neurological Deficit Scoring: Assessment of motor and sensory deficits.
-
Infarct Volume Measurement: Quantification of the ischemic lesion size in the MCAO model.
-
Immunohistochemistry: Staining for markers of neuronal survival (e.g., NeuN), apoptosis (e.g., cleaved caspase-3), and oxidative stress (e.g., 4-HNE).
Hypothetical In Vivo Data
| Treatment Group | Infarct Volume (mm³) - MCAO Model | Neurological Deficit Score (0-5) - MCAO Model | Dopaminergic Neuron Count (% of Control) - MPTP Model |
| Vehicle Control | 120 ± 15 | 3.8 ± 0.5 | 40 ± 8 |
| 1-(3-Aminopropyl)-3-isopropylurea HCl (10 mg/kg) | 85 ± 12 | 2.5 ± 0.4 | 65 ± 10 |
| Riluzole (8 mg/kg) | 90 ± 10 | 2.2 ± 0.3 | 50 ± 7 |
| Edaravone (3 mg/kg) | 75 ± 9 | 2.8 ± 0.5 | 70 ± 9 |
Interpretation of Hypothetical Data:
The hypothetical data suggests that this compound could offer significant neuroprotection in both models, likely through its combined anti-oxidative and anti-apoptotic properties. Its performance is comparable to, and in some aspects potentially synergistic with, the established agents.
Mechanistic Elucidation: Signaling Pathways
To further understand the molecular mechanisms, the following signaling pathways could be investigated.
Caption: Proposed mechanisms of neuroprotection.
Caption: Experimental workflow for neuroprotective compound evaluation.
Conclusion and Future Directions
This guide outlines a comprehensive, albeit partially hypothetical, framework for the comparative evaluation of this compound as a novel neuroprotective agent. The proposed multi-tiered approach, from in vitro mechanistic studies to in vivo efficacy models, provides a robust pathway for characterizing its potential.
The hypothetical data presented suggests that this compound may hold promise, particularly through its dual action against oxidative stress and apoptosis. This positions it as an interesting candidate for further investigation, especially in neurodegenerative conditions where these pathways are prominent.
Future research should focus on validating these hypotheses through rigorous experimentation. Synthesis of the compound and its analogues, followed by the execution of the described in vitro and in vivo studies, will be critical in determining its true therapeutic potential. Furthermore, detailed pharmacokinetic and toxicological studies will be necessary before any consideration for clinical translation. The journey from a promising molecule to a clinically effective drug is long and challenging, but systematic and comparative evaluation, as outlined here, is the foundational first step.
References
-
Bogachouk, A. P., et al. (2015). Comparative study of the neuroprotective and nootropic activities of the carboxylate and amide forms of the HLDF-6 peptide in animal models of Alzheimer's disease. Journal of Psychopharmacology, 29(12), 1296-1302. [Link]
-
Baudelet, C., et al. (1999). Evidence for a neuroprotective effect of pyrid-3-yl-sulphonyl-urea in photochemically induced focal ischaemia in rats: magnetic resonance imaging evaluation. Journal of Pharmacy and Pharmacology, 51(8), 967-970. [Link]
-
Niedzielska, E., et al. (2016). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Biomolecules, 6(4), 42. [Link]
-
Smirni, P., et al. (2020). In vitro Models of Neurodegenerative Diseases. Frontiers in Cellular Neuroscience, 14, 147. [Link]
-
Giordano, G., & Costa, L. G. (2011). Measurements of neuronal apoptosis. Methods in Molecular Biology, 758, 179-193. [Link]
-
Dawson, T. M., et al. (2018). Animal Models of Neurodegenerative Diseases. Nature Neuroscience, 21(10), 1370-1379. [Link]
-
Obeng, M., & Finkelstein, D. I. (2023). Neuroprotective effects of riluzole in Alzheimer's disease: A comprehensive review. Journal of Alzheimer's Disease, 95(1), 1-15. [Link]
-
Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]
-
Levin, L. A. (2013). Clinical trials in neuroprotection. Journal of Neuro-Ophthalmology, 33(3), 271-275. [Link]
-
Wang, Z., et al. (2016). Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3-A20 in Ischemic Stroke. CNS Neuroscience & Therapeutics, 22(10), 834-842. [Link]
-
Pérez-González, A., et al. (2020). Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models. Scientific Reports, 10(1), 14144. [Link]
-
Wang, Z., et al. (2016). Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3-A20 in Ischemic Stroke. CNS Neuroscience & Therapeutics, 22(10), 834-842. [Link]
-
Li, Y., et al. (2023). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. Frontiers in Pharmacology, 14, 1269356. [Link]
-
McGown, A., & Horrocks, M. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 15, 891780. [Link]
-
Ziemba, A. M., et al. (2021). Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here?. Frontiers in Neurology, 12, 707622. [Link]
-
Boireau, A., et al. (1995). Neuroprotective effects of riluzole on a model of Parkinson's disease in the rat. Journal of Neurochemistry, 65(6), 2668-2675. [Link]
-
Lee, S., et al. (2024). Neuroprotective Effects of STAT3 Inhibitor on Hydrogen Peroxide-Induced Neuronal Cell Death via the ERK/CREB Signaling Pathway. Molecular Neurobiology. [Link]
-
Emulate. (2021, January 12). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Retrieved from [Link]
-
Luo, C., et al. (2019). Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. Biomedical Reports, 11(6), 253-258. [Link]
-
MD Biosciences. (2024, March 18). In Vitro Modeling. Retrieved from [Link]
-
Li, Y., et al. (2025). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. Frontiers in Pharmacology. [Link]
-
Singh, A., et al. (2019). Oxidative Stress and Antioxidants in Neurodegenerative Disorders. Antioxidants, 8(12), 607. [Link]
-
Science.gov. (n.d.). neuroprotective drug riluzole: Topics by Science.gov. Retrieved from [Link]
-
The Lancet Neurology. (2011). Neuroprotective agents for clinical trials in Parkinson's disease: A systematic assessment. The Lancet Neurology, 10(4), 359-369. [Link]
-
Creative Bioarray. (n.d.). Overview of Cell Apoptosis Assays. Retrieved from [Link]
-
Angel, M., et al. (2017). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. Current Neuropharmacology, 15(3), 424-450. [Link]
-
Yüce, E., & Gümüşderelioğlu, M. (2020). In vitro Models of Neurodegenerative Diseases. Biomedical Engineering: Applications, Basis and Communications, 32(03), 2030002. [Link]
-
ResearchGate. (n.d.). Neuroprotective effects of riluzole (4 or 8 mg/kg) given 1 hour before... Retrieved from [Link]
-
Tymianski, M. (2021). How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind?. Cells, 10(9), 2445. [Link]
-
Uddin, M. S., & Kabir, M. T. (2019). Selective neuronal vulnerability to oxidative stress in the brain. Frontiers in Neuroscience, 13, 683. [Link]
-
InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from [Link]
-
ResearchGate. (n.d.). Markers of Apoptosis: Methods for Elucidating the Mechanism of Apoptotic Cell Death from the Nervous System. Retrieved from [Link]
-
Wikipedia. (n.d.). Riluzole. Retrieved from [Link]
-
De Keyser, J., et al. (1999). Clinical trials with neuroprotective drugs in acute ischaemic stroke: are we doing the right thing?. Trends in Neurosciences, 22(12), 535-540. [Link]
-
Singh, A., et al. (2024). Role of oxidative stress in neurodegenerative disorders: a review of reactive oxygen species and prevention by antioxidants. Brain Communications, 6(1), fcad352. [Link]
-
Cairns, D. M., et al. (2022). Screening Neuroprotective Compounds in Herpes-Induced Alzheimer's Disease Cell and 3D Tissue Models. Viruses, 14(3), 547. [Link]
-
Wu, C. L., et al. (2010). Neuroprotective mechanisms of brain-derived neurotrophic factor against 3-nitropropionic acid toxicity: therapeutic implications for Huntington's disease. Annals of the New York Academy of Sciences, 1201, 8-12. [Link]
-
MDPI. (n.d.). Tropism Profiling of Lentiviral Vector Pseudotypes in Diverse Brain Tumor Models. Retrieved from [Link]
-
Schober, A. (2004). Animal models of neurodegenerative disease: insights from in vivo imaging studies. Current Opinion in Neurology, 17(4), 451-456. [Link]
-
Hefti, F. (1994). Neurotrophic molecules. Neurobiology of Aging, 15(4), 545-547. [Link]
-
Tech Science Press. (n.d.). In vitro engineered models of neurodegenerative diseases. Retrieved from [Link]
-
Wassink, G., et al. (2025). Comparing Neuroprotective Drug Efficacy in Rodent Neonatal Brain Injury Models. Developmental Neuroscience. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Selective neuronal vulnerability to oxidative stress in the brain [frontiersin.org]
- 3. Clinical trials in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? [frontiersin.org]
- 5. Clinical trials with neuroprotective drugs in acute ischaemic stroke: are we doing the right thing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Evidence for a neuroprotective effect of pyrid-3-yl-sulphonyl-urea in photochemically induced focal ischaemia in rats: magnetic resonance imaging evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3-A20 in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3‐A20 in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of riluzole in Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of riluzole on a model of Parkinson's disease in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Riluzole - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 16. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]
- 19. Animal models of neurodegenerative disease: insights from in vivo imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 1-(3-Aminopropyl)-3-isopropylurea Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride, a compound utilized in pharmaceutical development and agricultural chemistry.[1] The following protocols are designed to be a self-validating system, grounded in established safety principles and regulatory awareness, to empower you to manage this chemical waste with confidence and precision.
Hazard Assessment and Initial Considerations
A closely related compound, 1,3-Diisopropylurea, is classified as harmful if swallowed .[2] Furthermore, urea hydrochloride, the salt of a weak base and a strong acid, can cause skin and eye irritation and may be corrosive to metals.[3] In aqueous solutions, urea hydrochloride can hydrolyze, releasing free hydrochloric acid and urea.[4][5] This dual nature of the molecule—a substituted urea and a hydrochloride salt—necessitates a multi-faceted disposal approach.
Key Inferred Hazards:
-
Oral Toxicity: Harmful if ingested.
-
Skin and Eye Irritation: Potential for irritation or burns upon contact.
-
Corrosivity: The hydrochloride component may be corrosive to certain materials.
-
Environmental Hazard: While specific data is lacking, substituted ureas and amine compounds can pose risks to aquatic life. Discharge into the environment must be avoided.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling this compound and its waste. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and potential irritants. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact with the potentially irritating compound. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. A NIOSH-approved respirator may be necessary for large spills or in poorly ventilated areas. | Minimizes inhalation of any dust or aerosols. |
Disposal Workflow: A Step-by-Step Protocol
The recommended disposal strategy for this compound involves a primary method of incineration for the organic component, with a pre-treatment step for aqueous solutions to neutralize the hydrochloride.
Diagram: Disposal Decision Pathway
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Procedures:
For Solid this compound Waste:
-
Segregation and Collection: Collect solid waste in a clearly labeled, sealed, and compatible container.
-
Preparation for Incineration: The primary and most effective disposal method is high-temperature incineration.[2] To facilitate this, the solid waste should be dissolved or mixed with a combustible solvent, such as ethanol or another solvent approved by your institution's environmental health and safety (EHS) office.
-
Incineration: The resulting solution must be incinerated in a licensed hazardous waste incinerator equipped with an afterburner and a scrubber.[2] The presence of chlorine from the hydrochloride necessitates a scrubber to remove acidic combustion byproducts like hydrogen chloride gas. Incineration should be carried out at temperatures sufficient to ensure complete destruction of the organic molecule, typically above 850°C, with a residence time of at least 2 seconds. For halogenated organic substances, a minimum temperature of 1100°C may be required.[7][8]
For Aqueous Solutions of this compound:
-
Neutralization: Due to the hydrolysis of the hydrochloride salt in water, the solution will be acidic.[4] Before incineration, it is crucial to neutralize the solution. Slowly add a weak base, such as sodium bicarbonate (baking soda), to the aqueous waste while stirring. Monitor the pH of the solution and continue adding the base until a neutral pH (between 6 and 8) is achieved. This will neutralize the hydrochloric acid component.
-
Incineration: The neutralized aqueous solution should then be sent for high-temperature incineration in a facility equipped with an afterburner and scrubber, following the same principles as for the solid waste.
Spill Management: A Calm and Calculated Response
In the event of a spill, a swift and appropriate response is critical to mitigate any potential hazards.
Minor Spills (small quantity, contained area):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate personal protective equipment.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[9][10]
-
Neutralization (for acidic spills): If the spill is an aqueous solution, cautiously apply a neutralizer for acids, such as sodium bicarbonate.[10][11]
-
Absorption: Once neutralized (if applicable), absorb the spilled material with an inert absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. If the material is highly toxic, collect the cleaning solution as hazardous waste.[12]
-
Disposal: Label the waste container and dispose of it according to the procedures outlined in Section 3.
Major Spills (large quantity, risk of exposure):
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's EHS office and emergency response team.
-
Secure the Area: Prevent entry to the contaminated area.
-
Provide Information: Be prepared to provide the SDS (or this guide in its absence) to emergency responders.
Regulatory Compliance: A Final Word
The procedures outlined in this guide are based on general principles of chemical safety and waste management. However, it is imperative to consult and adhere to all local, state, and federal regulations regarding hazardous waste disposal. Your institution's EHS office is your primary resource for ensuring compliance.
By implementing these scientifically sound and safety-conscious procedures, you can effectively manage the disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
-
PubChem. Urea hydrochloride. Retrieved from [Link]
- Walker, J. (1903). LIV.—Hydrolysis of urea hydrochloride. Journal of the Chemical Society, Transactions, 83, 472-475.
-
Maharashtra Pollution Control Board. Guidelines for Common Hazardous Waste Incineration. Retrieved from [Link]
-
Office of Environmental Sustainability. (2016, June 17). Technical Committee Report on an Application for a Review of an Industrial Emissions Licence. Retrieved from [Link]
-
CUNY. Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Spill Cleanup Quick Reference. University of California, Riverside. Retrieved from [Link]
-
Lab Alley. How to dispose of hydrochloric acid. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. biosynth.com [biosynth.com]
- 3. Urea hydrochloride | CH4N2O.ClH | CID 101721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. satyensaha.com [satyensaha.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. mpcb.gov.in [mpcb.gov.in]
- 8. epawebapp.epa.ie [epawebapp.epa.ie]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. enhs.uark.edu [enhs.uark.edu]
- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
